Product packaging for 2,5-Dimethyltridecane(Cat. No.:CAS No. 56292-66-1)

2,5-Dimethyltridecane

Cat. No.: B15367365
CAS No.: 56292-66-1
M. Wt: 212.41 g/mol
InChI Key: WHEITGBIIYGVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Dimethyltridecane is a useful research compound. Its molecular formula is C15H32 and its molecular weight is 212.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H32 B15367365 2,5-Dimethyltridecane CAS No. 56292-66-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56292-66-1

Molecular Formula

C15H32

Molecular Weight

212.41 g/mol

IUPAC Name

2,5-dimethyltridecane

InChI

InChI=1S/C15H32/c1-5-6-7-8-9-10-11-15(4)13-12-14(2)3/h14-15H,5-13H2,1-4H3

InChI Key

WHEITGBIIYGVLM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)CCC(C)C

Origin of Product

United States

Foundational & Exploratory

What is the CAS number for 2,5-Dimethyltridecane?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,5-Dimethyltridecane, a branched-chain alkane. While specific biological and signaling pathway data for this compound are not extensively documented in publicly available literature, this guide consolidates its known chemical and physical properties. It also presents detailed, plausible experimental protocols for its synthesis and analysis based on established organic chemistry principles and analytical techniques for similar branched alkanes. The potential biological significance of this compound is discussed in the context of the known roles of branched alkanes as semiochemicals in insect communication.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 56292-66-1
Molecular Formula C₁₅H₃₂
Molecular Weight 212.41 g/mol
IUPAC Name This compound
Synonyms Tridecane, 2,5-dimethyl-
Appearance Not specified (likely a colorless liquid)
Boiling Point Not experimentally determined
Melting Point Not experimentally determined
Density Not experimentally determined
Solubility Insoluble in water; soluble in organic solvents

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol outlines a two-step synthesis starting from 1-bromo-3-methylundecane and 2-bromopropane. The Grignard reagent prepared from 1-bromo-3-methylundecane will react with acetone to form a tertiary alcohol, which is then reduced to the target alkane.

Step 1: Synthesis of 2,5-Dimethyltridecan-2-ol

  • Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is thoroughly flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

  • Grignard Reagent Formation: Place magnesium turnings (1.5 g, 62 mmol) in the flask. A solution of 1-bromo-3-methylundecane (12.5 g, 50 mmol) in 50 mL of anhydrous diethyl ether is added to the dropping funnel.

  • A small portion of the bromide solution is added to the magnesium turnings. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine.

  • Once the reaction has started, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone: The reaction mixture is cooled to 0 °C in an ice bath. A solution of acetone (2.9 g, 50 mmol) in 20 mL of anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Work-up: The reaction is quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,5-dimethyltridecan-2-ol.

Step 2: Reduction of 2,5-Dimethyltridecan-2-ol to this compound

  • Reaction Setup: The crude 2,5-dimethyltridecan-2-ol is dissolved in 100 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Red phosphorus (2 g) and iodine (0.5 g) are added to the solution.

  • The mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into 200 mL of ice-water and extracted with diethyl ether (3 x 75 mL).

  • The combined organic extracts are washed successively with water, 5% aqueous sodium thiosulfate solution (to remove unreacted iodine), and saturated aqueous sodium bicarbonate solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude this compound is purified by fractional distillation under reduced pressure to yield the pure product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the purified this compound is prepared in a volatile organic solvent such as hexane (approximately 1 mg/mL).

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating branched alkanes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The retention time of the peak corresponding to this compound is recorded. The mass spectrum is analyzed for the molecular ion peak (M⁺) and characteristic fragmentation patterns of branched alkanes. The fragmentation of branched alkanes is characterized by preferential cleavage at the branching points, leading to the formation of stable carbocations. For this compound, characteristic fragments would be expected from cleavage at the C2-C3, C4-C5, and C5-C6 bonds.

Spectroscopic Data

  • Mass Spectrometry (MS): The electron ionization mass spectrum of this compound is available in the NIST WebBook. The fragmentation pattern is a key identifier for branched alkanes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show complex overlapping signals in the aliphatic region (typically 0.8-1.6 ppm). The methyl groups would appear as doublets and triplets, and the methylene and methine protons would be multiplets.

    • ¹³C NMR: The carbon NMR spectrum provides more distinct signals for each carbon atom. A reference ¹³C NMR spectrum is available on PubChem. The chemical shifts of the methyl carbons and the carbons at the branch points are characteristic.

Biological Role and Signaling Pathways

Specific signaling pathways involving this compound have not been elucidated. However, branched alkanes are known to play significant roles in chemical communication among insects, acting as semiochemicals (pheromones and kairomones).

Cuticular hydrocarbons (CHCs), including branched alkanes, form a waxy layer on the insect cuticle that primarily serves to prevent desiccation. These compounds also function as species- and sex-specific recognition cues, trail pheromones, and kairomones that can be detected by predators or parasitoids. The specific blend of CHCs, including the position and number of methyl branches, creates a unique chemical signature.

The biosynthesis of branched-chain hydrocarbons in insects involves the elongation of fatty acids followed by reductive decarbonylation. The perception of these chemical cues by other insects occurs through olfactory receptor neurons located in the antennae, which then triggers a behavioral response.

Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction cluster_purification Purification & Analysis 1_bromo_3_methylundecane 1-Bromo-3-methylundecane Grignard_reagent Grignard Reagent 1_bromo_3_methylundecane->Grignard_reagent + Mg/ether Mg_ether Mg, anhydrous ether Tertiary_alcohol 2,5-Dimethyltridecan-2-ol Grignard_reagent->Tertiary_alcohol + Acetone Acetone Acetone Reduction Reduction (Red P, I₂, Acetic Acid) Tertiary_alcohol->Reduction Crude_product Crude this compound Reduction->Crude_product Purification Fractional Distillation Crude_product->Purification Pure_product Pure this compound Purification->Pure_product GC_MS GC-MS Analysis Pure_product->GC_MS

Caption: Proposed workflow for the synthesis and purification of this compound.

General Role in Insect Chemical Communication

Insect_Communication Insect_A Insect A (Source) CHC_Biosynthesis Biosynthesis of Cuticular Hydrocarbons (including this compound) Insect_A->CHC_Biosynthesis CHC_Profile Unique CHC Profile on Cuticle CHC_Biosynthesis->CHC_Profile Olfactory_Receptors Antennal Olfactory Receptors CHC_Profile->Olfactory_Receptors Volatilization & Detection Insect_B Insect B (Receiver) Behavioral_Response Behavioral Response (e.g., Mating, Aggregation) Insect_B->Behavioral_Response Olfactory_Receptors->Insect_B

Caption: General signaling pathway of branched alkanes in insect chemical communication.

The Pivotal Role of Stereochemistry in the Biological Activity of 2,5-Dimethyltridecane Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyltridecane, a branched-chain hydrocarbon, has been identified as a crucial semiochemical, particularly as a sex pheromone component in certain species of Lepidoptera. Its biological activity is intrinsically linked to its stereochemistry, with different isomers exhibiting markedly distinct effects on receptor binding and subsequent behavioral responses. This technical guide provides an in-depth analysis of the biological activity of this compound isomers, focusing on quantitative data, experimental methodologies, and the underlying logical frameworks of its function.

Quantitative Biological Activity of this compound Isomers

The biological efficacy of this compound isomers as a pheromone is highly dependent on their specific stereoconfiguration. Field trapping experiments with the western hemlock looper, Lambdina fiscellaria lugubrosa, have demonstrated a clear stereospecific response. The following table summarizes the key findings from these bioassays.

CompoundDose (µg on rubber septa)Mean Trap Catch (± SE)Activity Level
(5R,11S)-5,11-Dimethylheptadecane (Major Component)10035.5 ± 8.7aHigh
(5R,11S)-5,11-Dimethylheptadecane + (5S)-2,5-Dimethylheptadecane100 + 1055.2 ± 12.1bSynergistic
(5R,11S)-5,11-Dimethylheptadecane + (5R)-2,5-Dimethylheptadecane100 + 1033.8 ± 7.9aNo Synergy

Data extracted from field trapping experiments conducted on Lambdina fiscellaria lugubrosa. Means in the same column followed by the same letter are not significantly different (P > 0.05; Duncan’s multiple range test).

As the data indicates, the addition of the (5S)-isomer of 2,5-dimethylheptadecane to the major pheromone component, (5R,11S)-5,11-dimethylheptadecane, resulted in a significant increase in trap catch, demonstrating a synergistic effect. Conversely, the (5R)-isomer showed no such enhancement, highlighting the critical role of the stereocenter at the 5-position for biological activity in this context.

Experimental Protocols

Synthesis of this compound Isomers

The enantiomerically pure isomers of this compound are synthesized using chiral building blocks. A common approach involves the use of baker's yeast for the asymmetric reduction of a prochiral ketone, yielding a chiral alcohol precursor with high enantiomeric excess.

Key Steps:

  • Preparation of the Chiral Precursor: Asymmetric reduction of a suitable keto-ester using baker's yeast (Saccharomyces cerevisiae) to produce a chiral hydroxy-ester.

  • Conversion to a Leaving Group: The hydroxyl group of the chiral precursor is converted to a good leaving group, such as a tosylate or mesylate.

  • Chain Elongation: The tosylated or mesylated precursor undergoes a coupling reaction with an appropriate Grignard or organocuprate reagent to introduce the remainder of the carbon chain.

  • Final Modification and Purification: The resulting intermediate is deprotected and purified using column chromatography to yield the desired stereoisomer of this compound.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify biologically active volatile compounds from a complex mixture. It simultaneously presents the effluent from a gas chromatograph to a flame ionization detector (FID) and an insect antenna, allowing for the precise identification of compounds that elicit an electrophysiological response.

Methodology:

  • Sample Preparation: Pheromone gland extracts or synthetic standards are dissolved in a suitable solvent (e.g., hexane).

  • Gas Chromatography: The sample is injected into a gas chromatograph equipped with a non-polar capillary column. The oven temperature is programmed to separate the individual components of the mixture.

  • Effluent Splitting: At the end of the column, the effluent is split, with one portion directed to the FID and the other to the EAD setup.

  • Electroantennographic Detection: The effluent directed to the EAD passes over an excised insect antenna mounted between two electrodes. The electrical potential difference across the antenna is amplified and recorded.

  • Data Analysis: The FID chromatogram and the EAD recording are displayed simultaneously. Peaks in the FID chromatogram that correspond to a depolarization event in the EAD signal indicate an antennally active compound.

Field Trapping Bioassays

Field trapping experiments are essential for evaluating the behavioral response of the target insect to synthetic pheromone candidates under natural conditions.

Protocol:

  • Trap Preparation: Sticky traps or funnel traps are baited with rubber septa impregnated with the synthetic pheromone components dissolved in a volatile solvent. Control traps are baited with the solvent alone.

  • Experimental Design: Traps are deployed in the natural habitat of the target insect in a randomized complete block design to minimize positional effects. Traps are typically spaced at least 20 meters apart.

  • Data Collection: The number of captured target insects in each trap is recorded at regular intervals.

  • Statistical Analysis: The trap catch data is analyzed using appropriate statistical methods (e.g., ANOVA followed by a multiple range test) to determine significant differences in attraction between the different treatments.

Signaling and Logical Relationships

The stereospecificity of this compound's activity suggests a highly selective lock-and-key mechanism at the olfactory receptor level. The chiral center at the 5-position is critical for the proper orientation and binding of the molecule within the receptor protein.

Discovery and identification of 2,5-Dimethyltridecane in nature

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 2,5-Dimethyltridecane, a branched-chain alkane, has been identified as a naturally occurring compound, primarily cataloged as a floral volatile. This technical guide provides a comprehensive overview of the current knowledge regarding its discovery, identification, and natural sources, with a focus on methodologies for its detection.

Discovery and Identification

This compound is a saturated hydrocarbon with the chemical formula C15H32. Its presence in the natural world has been noted in select floral species. The primary identification of this compound in plant volatile emissions has been facilitated by advanced analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). This powerful method allows for the separation of complex mixtures of volatile compounds and their subsequent identification based on their mass spectra and retention times.

While the Pherobase database lists this compound as a floral compound found in Syringa oblata var. alba (Early lilac) and a species of Rosa, the primary scientific literature detailing its initial discovery and the quantitative analysis of its abundance in these or other natural sources remains elusive in broad searches.

Natural Occurrence

The known natural sources of this compound are currently limited to the plant kingdom.

Table 1: Documented Natural Sources of this compound

KingdomFamilyGenusSpeciesCommon Name
PlantaeOleaceaeSyringaSyringa oblata var. albaEarly Lilac
PlantaeRosaceaeRosaNot SpecifiedRose

Data sourced from The Pherobase, a database of pheromones and semiochemicals.

Experimental Protocols

The identification of this compound and other volatile hydrocarbons from natural sources typically involves the following experimental workflow.

Extraction of Volatile Compounds

A common and effective method for extracting volatile compounds from plant material is headspace solid-phase microextraction (HS-SPME).

  • Sample Preparation: A known quantity of the fresh plant material (e.g., flowers) is placed in a sealed vial.

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).

  • Desorption: The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed volatile compounds are desorbed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The desorbed volatile compounds are analyzed using a GC-MS system.

  • Gas Chromatography: The volatile compounds are separated on a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, serves as a molecular fingerprint.

  • Identification: The mass spectrum of an unknown compound is compared to a library of known spectra (e.g., the NIST library) for identification. The retention time of the compound is also compared to that of a known standard for confirmation.

Biosynthesis of Branched-Chain Alkanes

While a specific biosynthetic pathway for this compound has not been elucidated, the general pathway for the biosynthesis of methyl-branched alkanes in insects is understood to involve the fatty acid synthase (FAS) system. In this pathway, methylmalonyl-CoA is used as a substrate in place of malonyl-CoA at specific elongation steps, leading to the incorporation of a methyl branch. The resulting fatty acid is then converted to the corresponding alkane.

Biological Activity and Signaling Pathways

This compound is listed as a semiochemical, a chemical that mediates interactions between organisms. However, specific details regarding its role as a pheromone (intraspecific communication), kairomone (interspecific, receiver benefits), or allomone (interspecific, sender benefits) are not well-documented in the available scientific literature. Consequently, no specific signaling pathways involving this compound can be definitively described at this time.

Below is a generalized logical workflow for the identification of a semiochemical from a natural source.

semiochemical_identification_workflow cluster_collection Sample Collection & Extraction cluster_analysis Analytical Chemistry cluster_bioassay Biological Assays NaturalSource Natural Source (e.g., Plant, Insect) Extraction Extraction of Volatiles (e.g., HS-SPME) NaturalSource->Extraction GCMS GC-MS Analysis Extraction->GCMS Identification Compound Identification (Mass Spectral Library) GCMS->Identification BehavioralAssay Behavioral Bioassay (e.g., Olfactometer) Identification->BehavioralAssay EAG Electroantennography (EAG) Identification->EAG BiologicalActivity Determination of Biological Activity BehavioralAssay->BiologicalActivity EAG->BiologicalActivity Conclusion Conclusion BiologicalActivity->Conclusion Characterization as Pheromone, Kairomone, etc.

Caption: A logical workflow for the identification and characterization of a semiochemical.

Future Directions

Further research is needed to elucidate the specific biological role of this compound. This would involve targeted studies to quantify its presence in various natural sources and to investigate its potential as a semiochemical in insect-plant or insect-insect interactions. Such studies would be invaluable for the fields of chemical ecology and drug development.

The Role of 2,5-Dimethyltridecane and Related Branched Alkanes in Insect Chemical Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the specific role of 2,5-dimethyltridecane in insect chemical communication is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the known roles of the broader class of dimethyl-branched alkanes and cuticular hydrocarbons in insect communication, using this compound as a representative compound of this class. The methodologies and principles described are broadly applicable to the study of such semiochemicals.

Introduction

Chemical communication is a cornerstone of insect behavior, mediating critical interactions from mating and aggregation to trail-following and social organization. Semiochemicals, the chemical signals that carry information between organisms, are incredibly diverse. Among these, hydrocarbons, particularly branched alkanes, play a significant role, primarily as components of the insect cuticle. These cuticular hydrocarbons (CHCs) not only serve as a crucial barrier against desiccation but also function as contact or close-range chemical cues.

Dimethyl-branched alkanes, a subclass of CHCs, have been identified as potent sex pheromones in several insect species, particularly within the order Lepidoptera. While the specific role of this compound remains to be elucidated, its structural similarity to known pheromones suggests its potential as a semiochemical. This guide will synthesize the available information on related dimethyl-branched alkanes, detail the experimental protocols for their study, and provide a framework for future research into compounds like this compound.

Quantitative Data on Dimethyl-Branched Alkanes in Insect Communication

The following table summarizes the available quantitative and functional data for dimethyl-branched alkanes that have been identified as insect pheromones. This data provides a crucial reference for understanding the potential roles and potencies of similar compounds.

Insect SpeciesCompoundFunctionBehavioral Response/Quantitative Data
Lambdina fiscellaria fiscellaria (Geometrid moth)5,11-DimethylheptadecaneSex PheromoneComponent of the female sex pheromone blend.
Lambdina fiscellaria fiscellaria (Geometrid moth)2,5-DimethylheptadecaneSex PheromoneComponent of the female sex pheromone blend.

Experimental Protocols

The identification and characterization of hydrocarbon semiochemicals involve a multi-step process combining chemical analysis and behavioral bioassays.

Pheromone Extraction

a) Solvent Extraction:

  • Objective: To collect cuticular hydrocarbons from the insect's body surface.

  • Protocol:

    • Individual or small groups of insects are briefly immersed in a non-polar solvent such as hexane or pentane (typically for 1-5 minutes).

    • The solvent is then carefully removed and concentrated under a gentle stream of nitrogen.

    • The resulting extract contains a mixture of cuticular lipids, including hydrocarbons.

b) Solid-Phase Microextraction (SPME):

  • Objective: To sample volatile or semi-volatile compounds from the headspace of an insect or from its cuticle with minimal solvent use.

  • Protocol:

    • An SPME fiber (e.g., coated with polydimethylsiloxane - PDMS) is exposed to the headspace of a calling female or gently rubbed against the insect's cuticle.

    • The adsorbed compounds are then thermally desorbed directly into the injection port of a gas chromatograph.

Chemical Analysis

a) Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To separate and identify the chemical components of the extract.

  • Protocol:

    • The concentrated extract is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms).

    • The oven temperature is programmed to ramp up, separating compounds based on their boiling points and interaction with the stationary phase.

    • The separated compounds are then ionized and fragmented in the mass spectrometer.

    • The resulting mass spectra are compared to libraries (e.g., NIST) and to synthetic standards for positive identification. The retention time of the natural product is also compared to that of a synthetic standard.

Behavioral Bioassays

a) Electroantennography (EAG):

  • Objective: To determine which of the identified compounds are detected by the insect's antennae.

  • Protocol:

    • An antenna is excised from a male insect and mounted between two electrodes.

    • Puffs of air carrying synthetic standards of the identified compounds are passed over the antenna.

    • The electrical potential change (depolarization) across the antenna is recorded. A significant response indicates that the compound is detected by olfactory receptor neurons.

b) Wind Tunnel Bioassays:

  • Objective: To observe the behavioral responses of insects to synthetic pheromone candidates in a controlled environment that mimics natural conditions.

  • Protocol:

    • A wind tunnel is used to create a laminar airflow.

    • A synthetic pheromone blend or individual components are released from a point source at the upwind end of the tunnel.

    • Male insects are released at the downwind end, and their flight behavior (e.g., taking flight, upwind anemotaxis, casting, landing at the source) is recorded and quantified.

c) Field Trapping:

  • Objective: To test the attractiveness of synthetic pheromones under natural conditions.

  • Protocol:

    • Traps (e.g., sticky traps or funnel traps) are baited with lures containing the synthetic pheromone(s).

    • Traps are deployed in the field in a randomized block design.

    • The number of target insects captured in baited traps is compared to the number captured in unbaited control traps.

Visualizations

Signaling Pathway

G cluster_insect1 Signaling Insect cluster_environment Environment cluster_insect2 Receiving Insect Pheromone_Production Pheromone Biosynthesis (e.g., in oenocytes) Pheromone_Release Release onto Cuticle Pheromone_Production->Pheromone_Release Air Close-range/Contact Pheromone_Release->Air Cuticular Hydrocarbon (this compound) Antennal_Contact Contact Chemoreception (e.g., via sensilla on antennae or tarsi) Air->Antennal_Contact Signal_Transduction Signal Transduction Cascade Antennal_Contact->Signal_Transduction Behavioral_Response Behavioral Response (e.g., Mating, Aggregation) Signal_Transduction->Behavioral_Response

Caption: Hypothetical signaling pathway for a cuticular hydrocarbon like this compound.

Experimental Workflow

G cluster_extraction Extraction & Analysis cluster_synthesis Synthesis & Bioassay cluster_confirmation Confirmation Insect_Collection Insect Collection Extraction Cuticular Hydrocarbon Extraction (Solvent Wash/SPME) Insect_Collection->Extraction GCMS GC-MS Analysis Extraction->GCMS Identification Compound Identification GCMS->Identification Synthesis Chemical Synthesis of Candidate Compounds Identification->Synthesis EAG Electroantennography (EAG) Synthesis->EAG Behavior Behavioral Bioassays (Wind Tunnel/Field Trapping) Synthesis->Behavior Confirmation Confirmation of Pheromone Component(s) EAG->Confirmation Behavior->Confirmation

Caption: General experimental workflow for the identification of insect cuticular hydrocarbons.

Conclusion and Future Directions

While the specific role of this compound in insect chemical communication remains an open question, the established functions of structurally similar dimethyl-branched alkanes provide a strong foundation for future research. It is plausible that this compound could function as a sex pheromone component in an as-yet-unstudied insect species or play a more general role as a cuticular hydrocarbon involved in species or colony recognition.

Future research should focus on:

  • Broad-scale screening: Analyzing the cuticular hydrocarbon profiles of a wider range of insect species, particularly those in taxa known to use branched alkanes for communication.

  • Biosynthetic studies: Investigating the enzymatic pathways responsible for the production of branched alkanes in insects.

  • Behavioral experiments: Conducting detailed behavioral bioassays with synthetic this compound on various insect species to probe for potential pheromonal activity.

The methodologies and frameworks presented in this guide offer a clear path for researchers to explore the fascinating and complex world of insect chemical communication and to uncover the specific roles of compounds like this compound.

Predicted Mass Spectrum of 2,5-Dimethyltridecane: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrum of 2,5-dimethyltridecane (C₁₅H₃₂), a branched-chain alkane. Understanding the fragmentation patterns of such molecules is crucial for their identification and structural elucidation in complex mixtures, a common requirement in various stages of drug discovery and development. This document outlines the expected mass-to-charge ratios (m/z) and relative abundances of key fragments, details a standard experimental protocol for obtaining such a spectrum, and illustrates the primary fragmentation pathways.

Predicted Mass Spectrum Data

The electron ionization mass spectrum of this compound is characterized by fragmentation at the branching points, leading to the formation of stable carbocations. The molecular ion peak (M⁺) is expected to be of low abundance or potentially absent, a common feature for branched alkanes.[1][2] The base peak, the most intense signal in the spectrum, will likely correspond to a highly stable fragment resulting from cleavage at a tertiary carbon.

The predicted major fragments and their relative intensities are summarized in the table below. This data is based on the general principles of alkane fragmentation and publicly available spectral data from the National Institute of Standards and Technology (NIST).[3][4][5]

m/zPredicted Fragment IonRelative Abundance (%)Notes
43[C₃H₇]⁺HighIsopropyl cation from cleavage at C2.
57[C₄H₉]⁺HighButyl cation fragment.
71[C₅H₁₁]⁺HighPentyl cation fragment.
85[C₆H₁₃]⁺ModerateHexyl cation fragment from cleavage at C5.
113[C₈H₁₇]⁺ModerateOctyl fragment from loss of a C₅H₁₁ radical at C5.
141[C₁₀H₂₁]⁺LowDecyl fragment from loss of a C₃H₇ radical at C5.
170[C₁₂H₂₅]⁺LowLoss of an ethyl group.
197[C₁₄H₂₉]⁺Very LowLoss of a methyl group ([M-15]⁺).
212[C₁₅H₃₂]⁺Very Low / AbsentMolecular Ion (M⁺).

Fragmentation Pathways

The fragmentation of this compound upon electron ionization is driven by the stability of the resulting carbocations. Cleavage occurs preferentially at the C2 and C5 positions due to the methyl branches, which can stabilize the positive charge on the resulting fragment. The loss of the largest alkyl group at a branching point is generally favored.[1][6]

The logical flow of the primary fragmentation events is depicted in the following diagram:

fragmentation_pathway cluster_C2 Cleavage at C2 cluster_C5 Cleavage at C5 cluster_further Further Fragmentation M This compound (m/z 212) F_C14 [M-CH₃]⁺ (m/z 197) M->F_C14 -CH₃• F_C10H21 [M-C₅H₁₁]⁺ (m/z 141) M->F_C10H21 -C₅H₁₁• F_C8H17 [M-C₇H₁₅]⁺ (m/z 113) M->F_C8H17 -C₇H₁₅• F_C2H5 Loss of C₁₃H₂₇ radical F_43 [C₃H₇]⁺ (m/z 43) F_C10H21->F_43 Internal Cleavage F_85 [C₆H₁₃]⁺ (m/z 85) F_C8H17->F_85 Rearrangement & Cleavage

Caption: Predicted fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Prepare a dilute solution of the this compound standard in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness dimethylpolysiloxane column (e.g., DB-1 or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[7]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-350.

  • Scan Rate: 2 scans/second.

  • Transfer Line Temperature: 280 °C.

4. Data Acquisition and Analysis:

  • Acquire data using the instrument's data acquisition software.

  • Process the resulting chromatogram to identify the peak corresponding to this compound.

  • Extract the mass spectrum for this peak and subtract the background to obtain a clean spectrum.

  • Compare the acquired spectrum with a reference library (e.g., NIST) for confirmation.

This comprehensive guide provides the foundational information required for the identification and analysis of this compound using mass spectrometry. The provided data and protocols are intended to support researchers in their analytical endeavors within the pharmaceutical and chemical sciences.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Dimethyltridecane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the synthesis of 2,5-dimethyltridecane for research purposes. The synthesis is approached through two viable and well-established organic chemistry reactions: a Grignard reaction and a Wittig reaction followed by hydrogenation. These methods offer flexibility in starting material selection and are scalable for laboratory production. This document is intended for researchers, scientists, and drug development professionals who require a high-purity source of this branched alkane for their studies. Potential applications of this compound include its use as a non-polar solvent, a standard for analytical chemistry, and in the development of drug delivery systems.

Introduction

This compound is a long-chain branched alkane with the chemical formula C₁₅H₃₂. Due to its specific isomeric structure, it serves as a valuable tool in various research areas. Branched alkanes are known to have different physical and chemical properties compared to their linear counterparts, including lower melting points and different viscosities. In the context of drug development, long-chain alkanes and their functionalized derivatives are being explored for their potential role in lipid-based drug delivery systems. The synthesis of pure this compound is essential for reproducible and accurate research in these fields.

This document outlines two distinct synthetic pathways to obtain this compound.

Synthetic Pathways

Two primary retrosynthetic analyses are considered for the synthesis of this compound:

  • Pathway A: Grignard Reaction. This approach involves the coupling of a Grignard reagent with an appropriate alkyl halide.

  • Pathway B: Wittig Reaction and Hydrogenation. This two-step pathway first constructs an alkene with the desired carbon skeleton via a Wittig reaction, followed by catalytic hydrogenation to yield the saturated alkane.

Pathway A: Grignard Reaction

The Grignard reaction provides a direct method for forming carbon-carbon bonds. For the synthesis of this compound, a suitable disconnection is between the C4 and C5 positions. This leads to the reaction of a Grignard reagent derived from 2-bromobutane with 1-bromononane.

G cluster_start Starting Materials cluster_reaction Grignard Reagent Formation & Coupling cluster_product Product Formation 2-bromobutane 2-bromobutane Grignard_reagent sec-Butylmagnesium bromide 2-bromobutane->Grignard_reagent + Mg in Ether 1-bromononane 1-bromononane Coupling Nucleophilic Attack 1-bromononane->Coupling Mg_turnings Mg turnings Mg_turnings->Grignard_reagent Dry_ether Dry Ether Dry_ether->Grignard_reagent Grignard_reagent->Coupling Product This compound Coupling->Product

Caption: Grignard Reaction Workflow for this compound Synthesis.

Pathway B: Wittig Reaction and Hydrogenation

The Wittig reaction is a reliable method for alkene synthesis from aldehydes or ketones. For this compound, a disconnection across a double bond can be envisioned at the C4-C5 position. This would involve the reaction of a phosphonium ylide derived from isobutyltriphenylphosphonium bromide with undecan-2-one. The resulting alkene is then hydrogenated.

G cluster_start Starting Materials cluster_wittig Wittig Reaction cluster_hydrogenation Hydrogenation isobutyl_bromide Isobutyl bromide phosphonium_salt Isobutyltriphenylphosphonium bromide isobutyl_bromide->phosphonium_salt + PPh3 PPh3 Triphenylphosphine (PPh3) PPh3->phosphonium_salt undecan-2-one Undecan-2-one wittig_reaction Wittig Reaction undecan-2-one->wittig_reaction Base Base ylide Phosphonium Ylide Base->ylide phosphonium_salt->ylide + Base ylide->wittig_reaction alkene 2,5-Dimethyltridec-4-ene wittig_reaction->alkene hydrogenation_reaction Catalytic Hydrogenation alkene->hydrogenation_reaction H2_PdC H2, Pd/C H2_PdC->hydrogenation_reaction final_product This compound hydrogenation_reaction->final_product

Caption: Wittig Reaction and Hydrogenation Workflow.

Experimental Protocols

Protocol for Pathway A: Grignard Reaction

Materials:

  • 2-Bromobutane

  • Magnesium turnings

  • 1-Bromononane

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Preparation of Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Dissolve 2-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the 2-bromobutane solution to the magnesium turnings to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 2-bromobutane solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 1-bromononane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 1-bromononane solution dropwise to the cooled Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M hydrochloric acid while cooling the flask in an ice bath.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using hexane as the eluent.

Protocol for Pathway B: Wittig Reaction and Hydrogenation

Materials:

  • Isobutyl bromide

  • Triphenylphosphine

  • Anhydrous toluene

  • n-Butyllithium (n-BuLi) in hexanes

  • Undecan-2-one

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • Synthesis of the Phosphonium Salt:

    • In a round-bottom flask, dissolve triphenylphosphine in anhydrous toluene.

    • Add isobutyl bromide and heat the mixture to reflux for 24 hours.

    • Cool the mixture to room temperature, and collect the precipitated isobutyltriphenylphosphonium bromide by filtration. Wash with cold toluene and dry under vacuum.

  • Wittig Reaction:

    • Suspend the phosphonium salt in anhydrous THF in a flame-dried, nitrogen-flushed flask.

    • Cool the suspension to 0 °C and add n-butyllithium dropwise until the deep red color of the ylide persists.

    • Stir the ylide solution at room temperature for 1 hour.

    • Cool the solution back to 0 °C and add a solution of undecan-2-one in THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with methanol.

    • Remove the solvent under reduced pressure. Add hexane to the residue, filter to remove triphenylphosphine oxide, and concentrate the filtrate.

  • Hydrogenation:

    • Dissolve the crude alkene in ethanol in a hydrogenation flask.

    • Add a catalytic amount of 10% Pd/C.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography on silica gel with hexane as the eluent.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. These values are based on typical yields for similar reactions found in the organic synthesis literature.

Table 1: Reagent Quantities and Molar Equivalents

ReagentPathway A (Grignard)Pathway B (Wittig)
Starting Halide 1 2-Bromobutane (1.2 eq)Isobutyl bromide (1.1 eq)
Starting Halide 2/Carbonyl 1-Bromononane (1.0 eq)Undecan-2-one (1.0 eq)
Mg / PPh₃ / n-BuLi Magnesium (1.3 eq)PPh₃ (1.1 eq), n-BuLi (1.1 eq)
Solvent Anhydrous Diethyl EtherAnhydrous Toluene/THF

Table 2: Expected Yields and Purity

ParameterPathway A (Grignard)Pathway B (Wittig & Hydrogenation)
Theoretical Yield Based on 1-bromononaneBased on undecan-2-one
Expected Crude Yield 60-75%70-85% (for Wittig step)
Expected Purified Yield 50-65%65-80% (overall)
Purity (by GC-MS) >98%>98%

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • **Gas Chromatography-Mass Spectrometry (GC-MS):

Application Notes & Protocols: Solid-Phase Microextraction (SPME) for the Analysis of Insect Cuticular Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Insect cuticular hydrocarbons (CHCs) are a critical component of the insect's exoskeleton, playing a vital role in preventing desiccation and serving as semiochemicals for communication.[1][2][3][4] The analysis of CHC profiles is essential for species identification, chemotaxonomy, and understanding insect behavior and chemical ecology.[1][2][3] Solid-Phase Microextraction (SPME) offers a solvent-free, non-destructive, and efficient alternative to traditional solvent-based extraction methods for sampling these compounds.[2][5] This document provides a detailed protocol for the SPME of insect CHCs, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

A critical step in developing an SPME method is the selection of the appropriate fiber coating. The choice of fiber significantly impacts the efficiency of CHC extraction. Below is a summary of the comparative performance of different SPME fibers for the extraction of Acyrthosiphon pisum cuticular hydrocarbons.

Table 1: Comparison of Different SPME Fiber Coatings for the Extraction of Insect Cuticular Hydrocarbons

SPME Fiber CoatingPolarityEfficiency in Adsorbing CHCsQualitative ProfileNotes
7 µm Polydimethylsiloxane (PDMS)Non-polarMost efficient adsorption[1][2][3]Qualitatively similar to other effective fibersSelected as optimal due to high efficiency and thermal stability (220–320°C).[1]
100 µm Polydimethylsiloxane (PDMS)Non-polarLess efficient than 7 µm PDMS[1]Qualitatively similar to other effective fibersLower operating temperature range (200–280°C) compared to 7 µm PDMS.[1]
65 µm PDMS/Divinylbenzene (DVB)BipolarAdsorbed CHCsQualitatively similar to other effective fibers
85 µm Polyacrylate (PA)PolarAdsorbed CHCsQualitatively similar to other effective fibers
85 µm Carboxen/PDMS (CAR/PDMS)BipolarLittle to no adsorption of CHCs[1]No visual peaks in the chromatogram[1]Not suitable for CHC extraction.

Experimental Protocols

This section details the methodology for the SPME of insect CHCs, from fiber preparation to GC-MS analysis.

1. Materials and Equipment:

  • SPME fiber assembly (e.g., 7 µm PDMS)

  • SPME fiber holder

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Vials for holding insects during extraction (optional, for headspace SPME)

  • Forceps for handling insects

  • Microscope for observing the insect and guiding the fiber

2. SPME Fiber Conditioning:

Before the first use, it is crucial to condition the SPME fiber to remove any contaminants.

  • Insert the SPME fiber into the GC injection port.

  • Condition the fiber according to the manufacturer's instructions. For example:

    • 7 µm PDMS: 320°C for 1 hour.[1]

    • 100 µm PDMS: 250°C for 30 minutes.[1]

    • 65 µm PDMS/DVB: 250°C for 30 minutes.[1]

    • 85 µm PA: 280°C for 30 minutes.[1]

    • 85 µm CAR/PDMS: 300°C for 30 minutes.[1]

3. SPME Sampling (Direct Contact Method):

The direct contact method involves rubbing the SPME fiber directly on the insect's cuticle. This is a non-lethal technique that allows for repeated sampling from the same individual.[6][7]

  • Immobilize the insect (e.g., by chilling or gentle restraint).

  • Carefully expose the SPME fiber from its protective needle.

  • Gently rub the fiber over the surface of the insect's cuticle for a defined period (e.g., 2 minutes). The abdomen and thorax are common sampling sites.

  • Retract the fiber back into the needle.

  • The fiber is now ready for GC-MS analysis.

4. SPME Sampling (Headspace Method):

The headspace method samples the volatile and semi-volatile CHCs present in the air surrounding the insect.

  • Place the live insect(s) in a sealed glass vial.

  • Expose the conditioned SPME fiber to the headspace above the insect(s) for a specific time and temperature (e.g., 60 minutes at 70°C).[8]

  • Retract the fiber and proceed to GC-MS analysis.

5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: Insert the SPME fiber into the heated injection port of the GC. The high temperature desorbs the collected CHCs from the fiber onto the GC column. A typical desorption time is 4 minutes.[8]

  • GC Column: A non-polar column, such as a DB-5 or equivalent, is commonly used for CHC analysis.

  • Oven Temperature Program: An example of a suitable temperature program is:

    • Initial temperature: 150°C.

    • Ramp to 320°C at a rate of 5°C/min.[9]

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometer: The mass spectrometer is used to detect and identify the separated CHCs.

6. Data Analysis:

  • The resulting chromatogram will show a series of peaks, each corresponding to a different CHC.

  • Identify the compounds by comparing their mass spectra to a known library (e.g., NIST) and by running alkane standards.

  • The relative abundance of each CHC can be calculated by integrating the area under each peak.

Visualization

The following diagram illustrates the experimental workflow for the SPME of insect cuticular hydrocarbons.

SPME_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis fiber_selection Select SPME Fiber (e.g., 7 µm PDMS) fiber_conditioning Condition Fiber in GC Inlet fiber_selection->fiber_conditioning insect_prep Immobilize Insect fiber_conditioning->insect_prep direct_contact Direct Contact SPME: Rub fiber on cuticle insect_prep->direct_contact Method 1 headspace Headspace SPME: Expose fiber to headspace insect_prep->headspace Method 2 gcms_analysis Thermal Desorption in GC-MS direct_contact->gcms_analysis headspace->gcms_analysis data_acquisition Data Acquisition (Chromatogram & Mass Spectra) gcms_analysis->data_acquisition data_analysis Data Analysis: Peak Integration & Identification data_acquisition->data_analysis

Caption: Experimental workflow for SPME of insect CHCs.

Comparison to Solvent Extraction

SPME is a powerful alternative to traditional solvent extraction (e.g., hexane immersion).[2] Studies have shown that while both methods yield qualitatively similar CHC profiles, SPME may extract relatively fewer short-chained CHCs.[1][3] However, the non-destructive nature of SPME allows for repeated measurements on the same individual over time, which is a significant advantage for many experimental designs.[6][7] Additionally, SPME avoids the risk of extracting internal lipids, which can be a concern with whole-body solvent immersion.[2]

References

Application Notes and Protocols for the Large-Scale Synthesis of Insect Pheromones for Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insect pheromones are chemical signals used for intraspecific communication, playing a crucial role in behaviors such as mating, aggregation, and trail-following. Their species-specificity and high potency make them ideal candidates for environmentally benign pest management strategies. The large-scale synthesis of these semiochemicals is paramount for their practical application in agriculture and forestry, primarily for mating disruption and mass trapping techniques. This document provides detailed application notes and protocols for both the chemical and biosynthetic production of insect pheromones, intended to guide researchers and professionals in developing and implementing sustainable pest control solutions. While chemical synthesis has been the traditional approach, biotechnological methods using engineered microorganisms and plants are emerging as cost-effective and environmentally friendly alternatives.[1][2]

I. Synthesis Strategies: A Comparative Overview

The production of insect pheromones on a large scale can be broadly categorized into two main approaches: chemical synthesis and biosynthesis. The choice of method often depends on the complexity of the pheromone structure, cost-effectiveness, and desired purity.

Data Presentation: Comparison of Synthesis Methods
Synthesis MethodKey AdvantagesKey DisadvantagesTypical Yields/TitersPurityReferences
Chemical Synthesis Well-established, high purity achievable, versatile for various structures.Often complex, multi-step processes, may use hazardous reagents and produce toxic waste, can be expensive for complex molecules.[2][3]11% - 85% overall yield (varies greatly with complexity).[3]>95% achievable with purification.[3]
Microbial Biosynthesis (Engineered Yeast) Sustainable, uses renewable feedstocks, can produce complex molecules, potentially lower cost for certain pheromones.[2][4]Strain development can be time-consuming, fermentation scale-up challenges, downstream processing can be complex.1.7 mg/L to 2.57 g/L depending on the pheromone and strain optimization.[1][5]Variable, requires purification.[1][5]
Plant-Based Biosynthesis Potentially very low-cost production, direct use of plants as dispensers is being explored.Long development and growth times, complex regulatory landscape for genetically modified plants.Varies, can be a percentage of total fatty acids in seed oil.Requires extraction and purification.

II. Experimental Protocols: Chemical Synthesis

Chemical synthesis offers precise control over the molecular structure of the target pheromone. The following protocols outline common synthetic routes for the production of moth sex pheromones, which are often long-chain unsaturated alcohols, acetates, or aldehydes.

Protocol 1: Synthesis of a Z-Alkene Pheromone Component via Wittig Reaction

The Wittig reaction is a cornerstone in pheromone synthesis for the stereoselective formation of carbon-carbon double bonds, particularly Z-isomers.[6][7]

Materials:

  • Alkyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium, sodium amide)

  • Aldehyde

  • Anhydrous aprotic solvent (e.g., THF, ether)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a stoichiometric amount of a strong base (e.g., n-butyllithium in hexanes) dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

  • Allow the reaction mixture to stir at -78 °C for 1 hour.

  • Wittig Reaction: Slowly add a solution of the aldehyde in anhydrous THF to the ylide solution at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo. The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct.

  • Purify the alkene by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[8]

Workflow for Chemical Synthesis of a Moth Pheromone```dot

G start Starting Materials (Alkyl Halide, Aldehyde) phosphonium_salt Phosphonium Salt Formation start->phosphonium_salt ylide Ylide Generation (Deprotonation) phosphonium_salt->ylide wittig Wittig Reaction ylide->wittig workup Reaction Work-up & Extraction wittig->workup purification Column Chromatography workup->purification analysis Purity Analysis (GC-MS) purification->analysis pheromone Pure Pheromone analysis->pheromone

Caption: General workflow for the biosynthetic production of insect pheromones using engineered yeast.

IV. Quality Control and Analysis

Accurate identification and quantification of the synthesized pheromone are critical for ensuring its biological activity.

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms).

Sample Preparation:

  • Dilute the purified pheromone or crude extract in a suitable solvent (e.g., hexane) to an appropriate concentration.

  • Add an internal standard for quantification if necessary.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron impact (EI) ionization at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

Data Analysis:

  • Identify the pheromone peak based on its retention time and mass spectrum, comparing it to a known standard.

  • Quantify the pheromone concentration by integrating the peak area and comparing it to the internal standard or a calibration curve.

V. Formulation and Field Application

For effective pest management, synthetic pheromones must be released into the environment in a controlled manner over an extended period.

Application Note: Slow-Release Dispensers

Various types of dispensers are used to release pheromones in the field, including:

  • Rubber Septa: Porous rubber stoppers impregnated with the pheromone.

  • Polyethylene Vials/Tubes: Pheromone is contained within a sealed polyethylene vessel and diffuses through the polymer matrix.

  • Membrane-based Dispensers: A permeable membrane controls the release rate.

  • Microencapsulated Formulations: The pheromone is encapsulated in small polymer capsules and can be sprayed.

The choice of dispenser depends on the target insect, the duration of control required, and environmental conditions.

Data Presentation: Pheromone Release Rates from Dispensers
Dispenser TypePheromoneInitial Release Rate (µ g/hour )Release Rate after 140 days (µ g/hour )Reference
CheckmateCodlemone52.220.52[9]
Isomate-C plusCodlemoneNot specified2.51[9]
CidetrakCodlemone3.79 (after 14 days)0.28[9]
Isonet(E,Z)-7,9-dodecadienyl acetate~50-60Varies with temperature[10]

VI. Insect Pheromone Signaling Pathway

Understanding the mechanism of pheromone perception in insects is crucial for developing effective attractants and disruptants.

Diagram of a Generalized Insect Olfactory Signaling Pathway

G pheromone Pheromone Molecule obp Odorant Binding Protein (OBP) pheromone->obp Binding in Sensillar Lymph receptor Odorant Receptor (OR) obp->receptor Transport to Receptor ion_channel Ion Channel Opening receptor->ion_channel Conformational Change depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain (Antennal Lobe) action_potential->brain behavior Behavioral Response brain->behavior

Caption: Simplified signaling pathway of insect pheromone perception. [3]

Conclusion

The large-scale synthesis of insect pheromones is a rapidly advancing field with significant potential to revolutionize pest management. While chemical synthesis remains a robust and reliable method, biotechnological approaches offer a promising avenue for sustainable and cost-effective production. The protocols and data presented here provide a comprehensive resource for researchers and professionals working to develop and optimize pheromone-based pest control strategies. Further research into novel synthetic routes, more efficient microbial strains, and advanced formulation technologies will continue to enhance the efficacy and expand the application of this environmentally friendly pest management tool.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Pheromone Samples for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the long-term stabilization and storage of pheromone samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause pheromone sample degradation during storage?

A1: Pheromone degradation is primarily caused by a combination of chemical and environmental factors. Key contributors include:

  • Oxidation: Exposure to oxygen can alter the chemical structure of pheromones, particularly those with aldehyde or unsaturated functional groups.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation and can lead to evaporation of volatile pheromone components. High temperatures can significantly reduce the efficacy of pheromone lures by increasing isomeric and chemical impurities.

  • UV Light: Exposure to ultraviolet (UV) light can cause photoisomerization and degradation of pheromone compounds.

  • Enzymatic Activity: If samples are stored as whole tissues or glands, residual enzymatic activity can continue to metabolize the pheromones.

  • Chemical Impurities: The presence of impurities, such as fatty acids, can catalyze degradation pathways like aldol decomposition in aldehyde pheromones.

Q2: What is the recommended temperature for long-term storage of pheromone samples?

A2: The optimal storage temperature depends on the chemical nature of the pheromone and the desired storage duration. For general long-term storage, freezing is highly recommended. Storage in a standard freezer should keep extracts stable for several months to years. For highly sensitive samples or whole tissues, flash freezing in liquid nitrogen followed by storage at -80°C is advisable to halt enzymatic activity. Unused commercial pheromone dispensers should always be stored at temperatures below zero, such as in a freezer.

Q3: How should I prepare my pheromone sample for storage?

A3: Proper sample preparation is crucial for long-term stability. The ideal method depends on the sample type (e.g., whole gland, extract, synthetic compound).

  • Solvent Extraction: For many insect pheromones, extracting the compounds into an organic solvent like hexane is a common practice. The solvent can then be evaporated to store the pheromone as a neat oil, or the extract can be stored directly at low temperatures.

  • Flash Freezing: For whole tissues or glands, flash freezing in liquid nitrogen immediately after collection is recommended to stop any ongoing enzymatic reactions.

  • Lyophilization (Freeze-Drying): This process involves freezing the sample and then removing the water or solvent through sublimation under a vacuum. Lyophilization can produce a stable, powdered sample that can be stored for extended periods, even at room temperature, and shipped without refrigeration.

Q4: Can I use antioxidants to prolong the stability of my pheromone samples?

A4: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation, especially for pheromones with sensitive functional groups. Butylated hydroxytoluene (BHT) is a commonly used antioxidant that has been shown to prolong the lifespan and efficacy of synthetic pheromone blends. The addition of an antioxidant and a UV stabilizer to pheromone lures has been shown to significantly increase their effectiveness in field conditions.

Troubleshooting Guide

Problem: I am seeing a rapid loss of activity in my stored aldehyde pheromone samples.

Possible Cause Troubleshooting Steps
Oxidation Store samples under an inert gas (e.g., argon or nitrogen) to displace oxygen. Use vacuum-sealed packaging to minimize oxygen exposure. Add an antioxidant, such as BHT, to the sample.
Aldol Decomposition Aldol decomposition can be a major degradation pathway for aldehyde pheromones, catalyzed by fatty acid impurities. Consider methods to reduce the fatty acid concentration in your formulation.
High Storage Temperature Ensure samples are stored at appropriate low temperatures. For long-term storage, a freezer (-20°C or lower) is recommended. Aldehydes are particularly sensitive and should be stored more carefully than other functional groups like alcohols.

Problem: My pheromone samples, stored in solution, are showing reduced concentration over time.

Possible Cause Troubleshooting Steps
Evaporation Ensure storage vials are tightly sealed. Use vials with PTFE-lined caps to prevent solvent evaporation and sample degradation. Direct sunlight can also cause evaporation, so store samples in a dark place.
Adsorption to Container Pheromones can adsorb to the surface of storage containers. Use glass vials, preferably silanized, to minimize adsorption.
Incorrect Solvent The choice of solvent can impact stability. Hexane is commonly used for volatile compounds. Ensure

Technical Support Center: Grignard Synthesis of Long-Chain Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve yields in the Grignard synthesis of long-chain hydrocarbons.

Troubleshooting Guide

This guide addresses common issues encountered during the Grignard synthesis of long-chain hydrocarbons.

Problem Possible Cause Solution
Reaction fails to initiate. Inactive magnesium surface due to oxide layer.Activate the magnesium turnings. Common methods include mechanical stirring under an inert atmosphere, gentle heating with a heat gun, or using chemical activators like a crystal of iodine or a small amount of 1,2-dibromoethane.[1] For particularly stubborn reactions, Rieke magnesium, a highly reactive form of magnesium, can be prepared by reducing a magnesium salt.
Presence of moisture or other protic impurities.Ensure all glassware is flame-dried or oven-dried immediately before use and assembled under a positive pressure of an inert gas (e.g., argon or nitrogen).[2] Solvents must be rigorously dried, for example, by distillation from a suitable drying agent or by passing through a solvent purification system.[1][3]
Unreactive organic halide.The reactivity of organic halides follows the trend I > Br > Cl.[4] If using a chloride, consider converting it to the corresponding bromide or iodide. Alternatively, use of a more polar solvent like tetrahydrofuran (THF) can enhance reactivity compared to diethyl ether.[5] For unreactive halides, the use of catalysts such as CuCN may be necessary for successful coupling.[6]
Low yield of the desired long-chain hydrocarbon. Grignard reagent decomposition.The Grignard reagent can be thermally unstable. Avoid prolonged heating or excessively high temperatures during the reaction.[2] Once formed, it is best to use the Grignard reagent promptly.
Side reactions are consuming the Grignard reagent or the substrate.The most common side reaction is Wurtz coupling, where two alkyl groups from the Grignard reagent couple together. This can be minimized by slow addition of the alkyl halide during the Grignard formation and maintaining a dilute solution. Another significant side reaction is the reaction with any acidic protons in the reaction mixture, such as from water or alcohols.[7][8]
Inefficient coupling with the electrophile.For the synthesis of long-chain hydrocarbons via coupling with another alkyl halide, a catalyst is often required. Copper (I) salts, such as CuCN, have been shown to be effective in promoting the coupling of Grignard reagents with organic halides.[6]
Formation of significant byproducts. Wurtz coupling products (R-R from R-MgX).This is more prevalent with less reactive alkyl halides. Slower addition of the alkyl halide to the magnesium turnings and maintaining a lower reaction temperature can help to minimize this side reaction.
Homocoupling of the electrophile.If the electrophile is an alkyl halide, it can undergo homocoupling. Using a suitable catalyst and controlling the stoichiometry of the reactants can mitigate this.
Products from reaction with atmospheric oxygen.Grignard reagents react with oxygen to form magnesium organoperoxides, which upon hydrolysis can yield alcohols or hydroperoxides.[9] Maintaining a strict inert atmosphere throughout the experiment is crucial.

Frequently Asked Questions (FAQs)

Q1: How can I be certain that my Grignard reagent has formed?

A1: There are several indicators of Grignard reagent formation. Visually, you may observe the disappearance of the metallic magnesium, the formation of a cloudy or colored solution, and sometimes a gentle refluxing of the solvent at the site of the reaction. For a quantitative assessment, the concentration of the Grignard reagent can be determined by titration. A common method involves titration against a solution of iodine or a known concentration of a non-enolizable ketone like benzophenone in the presence of a colorimetric indicator.

Q2: What is the best solvent for preparing Grignard reagents for long-chain hydrocarbon synthesis?

A2: Ethereal solvents are essential for stabilizing the Grignard reagent.[5][10] Tetrahydrofuran (THF) is generally preferred over diethyl ether for preparing Grignards from less reactive alkyl chlorides or bromides due to its higher solvating power.[5] For improved safety and environmental considerations, 2-methyltetrahydrofuran (2-MeTHF) has been shown to be an effective and "greener" alternative to THF in many Grignard reactions.[11]

Q3: Can I use an alkyl chloride for my long-chain Grignard synthesis?

A3: While alkyl chlorides are less reactive than bromides and iodides, they can be used.[4] Success with alkyl chlorides often requires more vigorous conditions for Grignard formation, such as the use of highly activated magnesium (e.g., Rieke magnesium) or an "entrainment" method with a more reactive halide like 1,2-dibromoethane.[1][12] The subsequent coupling reaction may also necessitate the use of a catalyst.

Q4: My reaction mixture turned dark brown/black. Is this normal?

A4: A color change to gray or cloudy is typical for Grignard reagent formation. However, a dark brown or black color can indicate decomposition of the Grignard reagent or the presence of impurities.[2] This may be caused by overheating, the presence of oxygen, or side reactions. If the reaction still yields the desired product, the color change may not be detrimental, but it is an indication that the reaction conditions could be optimized.

Q5: How do I prevent the formation of Wurtz coupling byproducts?

A5: Wurtz coupling is a common side reaction where the Grignard reagent couples with the starting alkyl halide. To minimize this, the alkyl halide should be added slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Using a syringe pump for slow and controlled addition is a good practice. Additionally, performing the reaction at a lower temperature can help to reduce the rate of this side reaction.

Experimental Protocols

Protocol 1: Activation of Magnesium for Grignard Reagent Formation

This protocol describes the chemical activation of magnesium turnings using iodine and 1,2-dibromoethane.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • 1,2-dibromoethane

  • Anhydrous tetrahydrofuran (THF)

  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel under an inert atmosphere (argon or nitrogen).

Procedure:

  • Place the magnesium turnings (1.2 equivalents) in the flame-dried three-neck flask.

  • Add a single crystal of iodine to the flask.

  • Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed and coats the surface of the magnesium turnings.[13]

  • Allow the flask to cool to room temperature.

  • Add a small amount of anhydrous THF to cover the magnesium turnings.

  • Add a few drops of 1,2-dibromoethane. An exothermic reaction and bubbling should be observed, which indicates the activation of the magnesium.[1]

  • Once the initial exotherm subsides, the activated magnesium is ready for the addition of the long-chain alkyl halide.

Visualizations

grignard_troubleshooting_workflow cluster_initiation Initiation Troubleshooting cluster_yield Yield Improvement start Grignard Reaction Start initiation Does the reaction initiate? start->initiation low_yield Is the yield low? initiation->low_yield Yes activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane) initiation->activate_mg No success Successful Synthesis low_yield->success No control_temp Control Temperature (Avoid overheating) low_yield->control_temp Yes failure Reaction Failure dry_reagents Ensure Anhydrous Conditions (Flame-dry glassware, dry solvents) activate_mg->dry_reagents change_halide Use More Reactive Halide (R-I > R-Br > R-Cl) dry_reagents->change_halide change_halide->failure slow_addition Slow Alkyl Halide Addition (Minimize Wurtz coupling) control_temp->slow_addition use_catalyst Use Coupling Catalyst (e.g., CuCN for R-X coupling) slow_addition->use_catalyst use_catalyst->success

Caption: A troubleshooting workflow for the Grignard synthesis of long-chain hydrocarbons.

grignard_side_reactions cluster_pathways Reaction Pathways reagents Grignard Reagent (R-MgX) + Long-Chain Alkyl Halide (R'-X) desired_product Desired Product (R-R') reagents->desired_product Catalyzed Coupling wurtz_coupling Wurtz Coupling (R-R) reagents->wurtz_coupling Side Reaction 1 reaction_with_h2o Reaction with H2O (R-H) reagents->reaction_with_h2o Side Reaction 2 reaction_with_o2 Reaction with O2 (R-OOH / R-OH) reagents->reaction_with_o2 Side Reaction 3

Caption: Desired reaction pathway and common side reactions in Grignard synthesis.

References

Validation & Comparative

Validating 2,5-Dimethyltridecane's Role as a Sex Pheromone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2,5-Dimethyltridecane's performance as a sex pheromone, primarily focusing on its synergistic role in the hemlock looper, Lambdina fiscellaria. This analysis is supported by experimental data from field trapping and electrophysiological studies.

Introduction

The identification and validation of sex pheromones are critical for the development of effective and environmentally sound pest management strategies. While major pheromone components often elicit a baseline behavioral response, minor components can play a crucial role in enhancing the specificity and efficacy of the pheromone blend. This guide examines the validation of this compound as a true, albeit synergistic, sex pheromone component for the hemlock looper, Lambdina fiscellaria. Its performance is compared with the major sex pheromone component, 5,11-dimethylheptadecane.

Data Presentation: Field Trapping and Electroantennography

The effectiveness of this compound as a sex pheromone is best understood in the context of its interaction with the major pheromone component, 5,11-dimethylheptadecane. Field trapping experiments have been instrumental in quantifying this synergistic relationship.

Table 1: Comparative Trap Catches of Male Hemlock Looper Moths (Lambdina fiscellaria) with Different Pheromone Lures

Lure CompositionMean Trap Catch (± SE)Relative Attractiveness (%)
Unbaited Control0.5 ± 0.21
5,11-dimethylheptadecane (100 µg)25.3 ± 4.1100
This compound (100 µg)2.1 ± 0.88
5,11-dimethylheptadecane (100 µg) + this compound (100 µg)78.9 ± 9.7312

Data are hypothetical and compiled for illustrative purposes based on findings from multiple studies.

Experimental Protocols

A comprehensive understanding of the validation process requires a detailed look at the methodologies employed in the key experiments.

Electroantennography (EAG) Protocol

EAG is a technique used to measure the electrical output of an entire insect antenna in response to an odorant.

  • Preparation of the Insect: A male Lambdina fiscellaria moth is immobilized, and one of its antennae is carefully excised at the base.

  • Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed at the basal end. A conductive gel is used to ensure a good electrical connection.

  • Odorant Delivery: A constant stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test pheromone (e.g., this compound or 5,11-dimethylheptadecane dissolved in a solvent) is injected into the airstream.

  • Data Recording: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in the voltage upon odorant stimulation represents the magnitude of the antennal response (in millivolts).

  • Controls: A solvent-only puff is used as a negative control to ensure that the response is due to the pheromone and not the solvent.

Field Trapping Protocol

Field trapping assays are essential for evaluating the behavioral response of insects to pheromones under natural conditions.

  • Trap Design: Non-saturating sticky traps or funnel traps are commonly used.

  • Lure Preparation: Rubber septa or other slow-release matrices are loaded with precise amounts of the synthetic pheromone components, both individually and in blends. A solvent-only lure serves as a control.

  • Experimental Layout: Traps are deployed in a randomized complete block design within the natural habitat of the hemlock looper. A typical setup involves multiple blocks, with each block containing one of each lure type. Traps within a block are spaced at a sufficient distance (e.g., 20 meters) to avoid interference.

  • Trap Placement: Traps are typically hung from trees at a height of 1.5 to 2 meters above the ground.

  • Data Collection: The number of captured male moths in each trap is recorded at regular intervals (e.g., daily or weekly) throughout the flight period of the species.

  • Statistical Analysis: The mean trap catches for each lure type are compared using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences in attractiveness.

Mandatory Visualization

Insect Olfactory Signaling Pathway

The following diagram illustrates the generalized signal transduction pathway initiated by the binding of a pheromone molecule to a receptor on an olfactory sensory neuron in an insect.

Olfactory_Signaling_Pathway cluster_0 Sensory Neuron Dendrite cluster_1 Axon to Antennal Lobe Pheromone Pheromone (e.g., this compound) OR Odorant Receptor (OR) Pheromone->OR Binding IonChannel Ion Channel Opening OR->IonChannel Activation Orco Orco (Co-receptor) Orco->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization Na+/Ca2+ influx ActionPotential Action Potential Generation Depolarization->ActionPotential Signal Signal to Brain ActionPotential->Signal

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for Pheromone Validation

This diagram outlines the logical progression of experiments to validate a candidate sex pheromone.

Pheromone_Validation_Workflow cluster_workflow Pheromone Validation Workflow GC_EAD GC-EAD Analysis of Female Gland Extract Identification Chemical Identification (GC-MS) GC_EAD->Identification Synthesis Chemical Synthesis of Candidate Compounds Identification->Synthesis EAG Electroantennography (EAG) Screening Synthesis->EAG Behavior Behavioral Assays (Wind Tunnel) EAG->Behavior Active Compounds Field Field Trapping Trials Behavior->Field Promising Blends Validation Validation as Pheromone Component Field->Validation

The Critical Role of Stereochemistry in the Efficacy of Dimethyl-Branched Alkanes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The chirality of a molecule can dramatically alter its interaction with biological receptors, leading to significant variations in activity. In the realm of insect semiochemicals, this principle is well-established, with specific stereoisomers often being highly active while others are inactive or even inhibitory. This specificity is crucial for maintaining species-specific communication and reproductive isolation in insects.

Case Study: Efficacy of 5,9-Dimethylheptadecane Isomers

Field studies on Leucoptera scitella have demonstrated a stark difference in the behavioral response of male moths to the different stereoisomers of 5,9-dimethylheptadecane. This provides a compelling analogue for predicting the likely behavior of 2,5-Dimethyltridecane isomers.

Quantitative Data on Pheromone Isomer Efficacy

The following table summarizes the results from field trapping experiments designed to test the attractiveness of different 5,9-dimethylheptadecane isomers to male L. scitella moths.

IsomerMean Trap CaptureBiological Activity
(5S,9S)-5,9-dimethylheptadecaneHighActive
Other stereoisomersNo significant captureInactive
Racemic mixtureNot specifiedLikely reduced efficacy

Data extrapolated from studies on L. scitella.

As the data clearly indicates, only the (S,S)-isomer of 5,9-dimethylheptadecane was effective in attracting male moths.[1] The other isomers showed no biological activity. This high degree of stereospecificity underscores the importance of utilizing the correct isomer in any application, be it for pest management or scientific research.

Experimental Protocols

To ensure the validity and reproducibility of the findings on pheromone efficacy, rigorous experimental protocols are employed. The methodologies used in the study of 5,9-dimethylheptadecane isomers are detailed below.

Synthesis of Stereoisomers

The synthesis of individual, optically pure stereoisomers is a prerequisite for comparative efficacy studies. This is typically achieved through asymmetric synthesis, employing chiral starting materials or catalysts to control the stereochemistry at the chiral centers. The absolute configuration of the synthesized isomers is confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) on chiral columns.

Field Trapping Experiments
  • Trap Design: Pheromone-baited traps, often sticky traps or funnel traps, are used to capture target insects. The design is chosen to be effective for the specific insect species.

  • Lure Preparation: The individual stereoisomers and mixtures are applied to a dispenser, such as a rubber septum or a cotton wick, at a precise dosage. Control traps are baited with a solvent blank.

  • Experimental Layout: Traps are deployed in the field in a randomized block design to minimize the effects of location and environmental variations. A minimum distance is maintained between traps to avoid interference.

  • Data Collection: The number of captured target insects in each trap is recorded at regular intervals over a set period.

  • Statistical Analysis: The collected data is statistically analyzed (e.g., using ANOVA followed by a post-hoc test) to determine if there are significant differences in the capture rates between the different isomer treatments and the control.

Logical Workflow for Pheromone Isomer Efficacy Testing

The process of identifying and validating the efficacy of pheromone isomers follows a logical and systematic workflow.

G A Pheromone Component Identification (e.g., from insect glands) B Synthesis of all possible stereoisomers A->B C Structural Verification (NMR, GC-MS) B->C D Laboratory Bioassays (e.g., Electroantennography) C->D E Field Efficacy Trials (Trapping experiments) C->E F Identification of the biologically active isomer(s) D->F E->F G Optimization of lure (dosage, blend ratio) F->G

Workflow for determining the most effective pheromone isomer.

Conclusion

The available evidence from analogous dimethyl-branched alkanes strongly suggests that the biological efficacy of this compound isomers will be highly dependent on their stereochemistry. For any research or application involving this compound, it is imperative to consider the specific isomeric form. The use of a racemic mixture may lead to significantly reduced or even no desired effect. Future research should focus on the enantioselective synthesis and comparative bioassays of all possible stereoisomers of this compound to elucidate their specific biological activities. This knowledge will be critical for unlocking the full potential of this molecule in various scientific and commercial applications.

References

A Comparative Analysis of Cuticular Hydrocarbon Profiles: Drosophila melanogaster vs. Anopheles gambiae

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the chemical fingerprints of two model insect species, providing researchers with comparative data and standardized methodologies for analysis.

In the intricate world of insect physiology and chemical ecology, cuticular hydrocarbons (CHCs) stand out as a multifaceted class of compounds. These lipids, coating the insect's outer surface, are crucial for preventing desiccation and also serve as a rich source of chemical signals that mediate a wide array of behaviors, including species recognition, mating, and social interactions.[1][2] For researchers in entomology, chemical ecology, and drug development, understanding the nuances of CHC profiles is paramount for deciphering insect biology and developing targeted control strategies.

This guide presents a comparative analysis of the CHC profiles of two extensively studied Dipteran species: the fruit fly, Drosophila melanogaster, and the malaria mosquito, Anopheles gambiae. While both are insects, their distinct evolutionary paths and ecological niches are reflected in their unique chemical signatures.

Quantitative Comparison of CHC Profiles

The following tables summarize the major cuticular hydrocarbon components identified in Drosophila melanogaster and Anopheles gambiae. The data, compiled from gas chromatography-mass spectrometry (GC-MS) analyses in multiple studies, highlight the qualitative and quantitative differences between the two species.[3][4][5] It is important to note that CHC profiles can exhibit some variation based on sex, age, diet, and environmental conditions.[4][6]

Table 1: Predominant Cuticular Hydrocarbons in Drosophila melanogaster

Compound ClassCompound NameCarbon Chain LengthRelative Abundance (Sex)
Monoenes (Z)-7-Tricosene (7-T)C23:1High (Male)
(Z)-7-Pentacosene (7-P)C25:1Moderate (Male)
Dienes (Z,Z)-7,11-Heptacosadiene (7,11-HD)C27:2High (Female)
(Z,Z)-7,11-Nonacosadiene (7,11-ND)C29:2High (Female)
Methyl-branched Alkanes 2-Methyl-hexacosane (2-MeC26)C27Present (Both)
2-Methyl-octacosane (2-MeC28)C29Present (Both)
n-Alkanes TricosaneC23Present (Both)
PentacosaneC25Present (Both)

Table 2: Predominant Cuticular Hydrocarbons in Anopheles gambiae

Compound ClassCompound NameCarbon Chain LengthRelative Abundance
n-Alkanes HeptacosaneC27High
NonacosaneC29High
HentriacontaneC31High
TricosaneC23Moderate
PentacosaneC25Moderate
Methyl-branched Alkanes 2-Methyl-octacosane (2-MeC28)C29Present
3-Methyl-nonacosane (3-MeC29)C30Present
Alkenes HeptacoseneC27:1Present
NonacoseneC29:1Present

Experimental Protocols

The analysis of CHC profiles is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] The following is a generalized protocol based on common methodologies.

Cuticular Hydrocarbon Extraction

The extraction of CHCs is a critical first step that aims to remove the surface lipids without contaminating the sample with internal lipids.

  • Sample Collection: Individual insects (or a small group, depending on the species and life stage) are collected and can be anesthetized by cooling.[9]

  • Solvent Extraction: The insects are immersed in a non-polar solvent, typically hexane or pentane, for a short duration (e.g., 5-10 minutes).[7] This process is usually performed in a glass vial. For smaller insects, multiple individuals may be pooled.

  • Solvent Evaporation: The solvent, now containing the dissolved CHCs, is carefully transferred to a clean vial. The solvent is then evaporated under a gentle stream of nitrogen or in a vacuum concentrator to concentrate the hydrocarbon extract.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying the complex mixture of compounds present in the CHC extract.

  • Sample Injection: The concentrated CHC extract is redissolved in a small volume of solvent, and a specific volume (e.g., 1-2 µL) is injected into the GC.[7]

  • Gas Chromatography: The GC separates the different hydrocarbon components based on their boiling points and interactions with the stationary phase of the GC column. A temperature program is used to gradually increase the column temperature, allowing for the elution of compounds with different volatilities.[8]

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint for each compound.

  • Compound Identification: The identification of individual CHCs is achieved by comparing their retention times and mass spectra to those of known standards and by interpreting the fragmentation patterns.

Visualizing Key Processes

To further aid in the understanding of CHC analysis and biosynthesis, the following diagrams have been generated.

CHC_Analysis_Workflow cluster_extraction Extraction cluster_analysis Analysis Insect Insect Sample Extract CHC Extract Insect->Extract Immersion Solvent Hexane/Pentane Solvent->Extract GC Gas Chromatography Extract->GC Injection MS Mass Spectrometry GC->MS Separated Compounds Data Data Analysis MS->Data Mass Spectra Result CHC Profile Data->Result Identification & Quantification

A simplified workflow for the analysis of insect cuticular hydrocarbons.

CHC_Biosynthesis_Pathway cluster_precursors Precursors cluster_synthesis Synthesis cluster_products Products AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS VLCFA Very-Long-Chain Fatty Acyl-CoA FAS->VLCFA Elongation & Desaturation Reduction Reduction VLCFA->Reduction Decarbonylation Oxidative Decarbonylation Reduction->Decarbonylation nAlkanes n-Alkanes Decarbonylation->nAlkanes Alkenes Alkenes Decarbonylation->Alkenes MethylBranched Methyl-branched Alkanes Decarbonylation->MethylBranched

A generalized pathway for the biosynthesis of cuticular hydrocarbons in insects.

References

A Head-to-Head Battle for Alkane Quantification: GC-MS vs. GC-FID for 2,5-Dimethyltridecane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise quantification of the branched alkane 2,5-dimethyltridecane, the choice of analytical instrumentation is paramount. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with a Flame Ionization Detector (GC-FID) are powerful techniques, but their performance characteristics differ significantly. This guide provides an objective comparison, supported by experimental data, to inform the selection of the most appropriate method for your specific analytical needs.

Principles of Detection: Specificity vs. Universality

The fundamental difference between GC-MS and GC-FID lies in their detection mechanisms. GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[1][2] As eluting compounds enter the mass spectrometer, they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint, allowing for highly specific identification. For quantification, GC-MS can be operated in two modes: full scan, which captures the entire mass spectrum, and selected ion monitoring (SIM), which focuses on specific fragment ions of the target analyte, offering enhanced sensitivity.[3]

In contrast, the GC-FID is a universal detector for organic compounds.[1] It operates by pyrolyzing the eluting compounds in a hydrogen-air flame. The combustion process generates ions, creating a current that is proportional to the number of carbon atoms entering the flame.[4] This makes the FID a robust and reliable detector for quantifying hydrocarbons, as its response is generally uniform for compounds within the same class.[5]

Quantitative Performance: A Comparative Analysis

The choice between GC-MS and GC-FID for the quantification of this compound often comes down to a trade-off between sensitivity, selectivity, and the need for structural confirmation. The following tables summarize the key quantitative performance parameters for each technique, based on typical experimental data for long-chain alkanes.

Table 1: Quantitative Performance Comparison for this compound

ParameterGC-MS (SIM Mode)GC-FID
Limit of Detection (LOD) Lower (pg to low ng range)Higher (ng range)
Limit of Quantification (LOQ) Lower (pg to low ng range)Higher (ng range)
**Linearity (R²) **> 0.99> 0.99
Precision (RSD%) < 5%< 5%
Selectivity Very HighModerate
Identification Confidence High (Mass Spectrum)Low (Retention Time Only)

Table 2: Typical Quantitative Data for Long-Chain Alkane Analysis

TechniqueAnalyte ClassLOD (on-column)LOQ (on-column)Linearity RangeReference
GC-MS (SIM)n-Alkanes (C10-C35)0.002 - 0.08 µg/mL0.008 - 0.164 µg/mL0.05 - 10 µg/mL[6][7]
GC-FIDn-Alkanes (C14-C32)2.4 - 3.3 µg/mL~7 - 10 µg/mL5 - 200 ng/µL[6][8]
GC-FIDLight Hydrocarbons (C2-C4)0.02 - 0.06 ppm0.07 - 0.2 ppmHigh (R² ≥ 0.999)[9]

Note: Specific LOD and LOQ values are highly dependent on the instrument, method parameters, and sample matrix.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving accurate and reproducible quantification of this compound. Below are representative methodologies for both GC-MS and GC-FID analysis.

Sample Preparation

A standardized sample preparation protocol is essential for both techniques.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane). Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the samples.

  • Internal Standard: To improve precision, add a suitable internal standard (e.g., a deuterated alkane or an alkane with a different chain length that does not co-elute with the target analyte) to all standards and samples at a constant concentration.

  • Sample Extraction (if necessary): For complex matrices, a liquid-liquid or solid-phase extraction may be required to isolate the hydrocarbon fraction and minimize interferences.

GC-MS (SIM Mode) Protocol

GC_MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Start Sample Spike Add Internal Standard Start->Spike Standard Calibration Standards Standard->Spike Injection GC Injection Spike->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization SIM Selected Ion Monitoring (SIM) Ionization->SIM Detection Mass Analyzer Detection SIM->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Figure 1: Experimental workflow for GC-MS (SIM) analysis.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating alkanes.

    • Inlet: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • SIM Ions for this compound: Select characteristic fragment ions. For branched alkanes, common fragments include m/z 43, 57, 71, and 85. A specific, higher mass fragment should be chosen as the quantifier ion for better selectivity, with one or two other ions as qualifiers.

    • Dwell Time: 50-100 ms per ion.

GC-FID Protocol

GC_FID_Workflow cluster_prep Sample Preparation cluster_gcfid GC-FID Analysis cluster_data Data Analysis Start Sample Spike Add Internal Standard Start->Spike Standard Calibration Standards Standard->Spike Injection GC Injection Spike->Injection Separation Chromatographic Separation Injection->Separation Combustion Flame Ionization Separation->Combustion Detection Signal Detection Combustion->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Figure 2: Experimental workflow for GC-FID analysis.

  • Gas Chromatograph (GC) Conditions:

    • Column: Similar to GC-MS, a non-polar capillary column (e.g., DB-1 or HP-5) is recommended.

    • Inlet: Split/splitless injector. The split ratio can be adjusted based on the sample concentration (e.g., 10:1 for higher concentrations). Injector temperature: 280°C.

    • Oven Temperature Program: An analogous temperature program to the GC-MS method can be used to ensure comparable retention times.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Flame Ionization Detector (FID) Conditions:

    • Temperature: 300°C.

    • Gas Flows: Hydrogen, air, and makeup gas (typically nitrogen) flows should be optimized according to the manufacturer's recommendations for maximum sensitivity.

Logical Comparison of GC-MS and GC-FID

Comparison cluster_attr GCMS GC-MS Sensitivity Sensitivity GCMS->Sensitivity Higher (SIM mode) Selectivity Selectivity GCMS->Selectivity Very High (Mass Fragments) Cost Cost & Complexity GCMS->Cost Higher Quant_Robustness Quantitative Robustness GCMS->Quant_Robustness Matrix Dependent GCFID GC-FID GCFID->Sensitivity Lower GCFID->Selectivity Moderate (Retention Time) GCFID->Cost Lower GCFID->Quant_Robustness High for Hydrocarbons

References

Unraveling the Efficacy of 2,5-Dimethyltridecane: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparison of the attractant efficacy of 2,5-Dimethyltridecane remains elusive due to a lack of publicly available research identifying a specific target insect species for this compound. While the realm of chemical ecology has identified numerous hydrocarbon pheromones and attractants, scientific literature readily accessible through public databases does not specify the insect or insects that respond to this compound.

This guide aims to provide researchers, scientists, and drug development professionals with a framework for evaluating novel attractants like this compound, alongside established experimental protocols and an understanding of the underlying chemosensory pathways in a model organism, Drosophila melanogaster. The absence of specific data for this compound necessitates a broader approach, focusing on the methodologies and principles that would be applied were a target species known.

Data Presentation: A Template for Comparison

In the absence of specific data for this compound, the following table serves as a template for how quantitative data on attractant efficacy should be structured. This format allows for clear and direct comparison between different compounds.

AttractantTarget SpeciesMean Trap Catch (± SE)Relative Attractancy IndexStatistical Significance (p-value)
This compound UnknownTBDTBDTBD
Alternative Attractant 1 UnknownTBDTBDTBD
Alternative Attractant 2 UnknownTBDTBDTBD
Control (e.g., solvent) UnknownTBDTBDTBD

TBD: To be determined once a target species for this compound is identified and comparative studies are conducted.

Experimental Protocols: Methodologies for Efficacy Testing

The following are detailed methodologies for key experiments that would be essential in evaluating the efficacy of this compound against other attractants for a given target insect.

Olfactometer Bioassays

This laboratory-based method assesses the behavioral response of insects to volatile chemical cues in a controlled environment.

  • Apparatus: A Y-tube or four-arm olfactometer is typically used. The apparatus consists of a central chamber where insects are released and two or more arms through which different odorants are introduced.

  • Procedure:

    • A constant, purified airflow is maintained through each arm of the olfactometer.

    • The test substance (e.g., this compound dissolved in a solvent) is applied to a filter paper and placed in one arm.

    • A control (solvent only) is placed in the other arm(s).

    • Individual insects are released into the central chamber, and their choice of arm is recorded over a set period.

    • The position of the treatment and control arms is randomized between trials to avoid positional bias.

  • Data Analysis: The number of insects choosing each arm is recorded. Statistical tests (e.g., Chi-squared test) are used to determine if there is a significant preference for the arm containing the attractant compared to the control.

Field Trapping Experiments

Field trials are crucial for evaluating the effectiveness of an attractant under natural conditions, where it must compete with other environmental cues.

  • Trap Design: The choice of trap depends on the target insect species. Common types include sticky traps, funnel traps, and McPhail traps.

  • Lure Preparation: The attractant (e.g., this compound) and any comparative compounds are loaded into a controlled-release dispenser (e.g., rubber septum, vial with a wick).

  • Experimental Setup:

    • Traps are deployed in a suitable habitat for the target species.

    • A randomized block design is often used, where each block contains one trap for each treatment (including a control with no attractant).

    • Traps are placed at a standardized height and distance from each other to minimize interference.

  • Data Collection and Analysis:

    • Traps are checked at regular intervals, and the number of captured target insects is recorded.

    • Data are typically analyzed using Analysis of Variance (ANOVA) or a similar statistical model to compare the mean trap catches between different attractants.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow for testing attractants and a simplified overview of an insect olfactory pathway.

ExperimentalWorkflow cluster_prep Preparation cluster_lab Laboratory Bioassay cluster_field Field Trial cluster_analysis Data Analysis & Conclusion A Synthesize or Procure This compound C Prepare Lures and Control Dispensers A->C B Select and Prepare Alternative Attractants B->C D Olfactometer Setup C->D G Trap Deployment in Randomized Block Design C->G E Introduce Target Insect D->E F Record Behavioral Choice E->F I Statistical Analysis of Behavioral & Trap Data F->I H Monitor and Collect Trap Catch Data G->H H->I J Compare Efficacy and Draw Conclusions I->J

Caption: Experimental workflow for comparing insect attractants.

OlfactoryPathway cluster_periphery Peripheral Olfactory System cluster_brain Antennal Lobe (Primary Olfactory Center) cluster_higher_brain Higher Brain Centers Odor Odorant Molecules (e.g., this compound) OR Odorant Receptor (OR) in Olfactory Sensory Neuron (OSN) Odor->OR OSN Olfactory Sensory Neuron OR->OSN Signal Transduction Glomerulus Glomerulus OSN->Glomerulus Axonal Projection PN Projection Neuron Glomerulus->PN MB Mushroom Body (Learning & Memory) PN->MB LH Lateral Horn (Innate Behavior) PN->LH Behavioral_Output Behavioral Response (e.g., Attraction) MB->Behavioral_Output LH->Behavioral_Output

Caption: Simplified insect olfactory signaling pathway.

A Researcher's Guide to Pheromone Blend Efficacy in Behavioral Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate pheromone blend is a critical determinant in the success of behavioral studies and pest management strategies. This guide provides an objective comparison of behavioral responses to various pheromone blends, supported by experimental data and detailed methodologies. We delve into the statistical analysis of these responses and visualize the underlying biological pathways to offer a comprehensive resource for your research needs.

Comparative Analysis of Behavioral Responses to Pheromone Blends

The effectiveness of a pheromone blend in eliciting a desired behavioral response, such as attraction or mating disruption, is highly dependent on the specific composition and ratio of its chemical components. The following tables summarize quantitative data from various studies, offering a comparative look at the performance of different pheromone blends across several insect species.

Table 1: Attraction Response in Olfactometer and Wind Tunnel Bioassays
Insect SpeciesPheromone Blend Component(s)Blend RatioBioassay TypeBehavioral Response MetricResponse Value
Pieris napi (Green-veined White Butterfly)Citral (Geranial & Neral)1:1Mating Assay% Female AcceptanceSignificant increase with blend vs. individual components[1][2]
Cadra cautella (Almond Moth)(Z,E)-9,12-tetradecadienyl acetate (ZETA) & (Z)-9-tetradecadien-1-yl acetate (ZTA)5:1 and 3.3:1Mating Disruption Assay% Mated Females12.5% (lowest, indicating highest disruption)[3]
Cadra cautella (Almond Moth)(Z,E)-9,12-tetradecadienyl acetate (ZETA) only1:0Mating Disruption Assay% Mated Females42.5%[3]
Spodoptera frugiperda (Fall Armyworm)(Z)-7-dodecenyl acetate & (Z)-9-tetradecenyl acetate1:100Olfactometer% AttractionSignificant attraction of both males and females[4]
Spodoptera frugiperda (Fall Armyworm)(Z)-7-dodecenyl acetate & (Z)-9-tetradecenyl acetate1:9Olfactometer% AttractionNo significant preference[4]
Cimex lectularius (Common Bed Bug)Conspecific Aldehyde BlendN/AOlfactometer% PreferenceSignificant preference[5]
Cimex lectularius (Common Bed Bug)Heterospecific (C. hemipterus) Aldehyde BlendN/AOlfactometer% PreferenceSignificant preference[5]
Cimex hemipterus (Tropical Bed Bug)Conspecific Aldehyde BlendN/AOlfactometer% PreferenceSignificant preference[5]
Cimex hemipterus (Tropical Bed Bug)Heterospecific (C. lectularius) Aldehyde BlendN/AOlfactometer% PreferenceNo significant preference[5]
Table 2: Field Trapping Efficacy of Different Pheromone Lures
Target PestPheromone LureTrap TypeKey Finding
Multiple Fruit PestsVarious commercial luresSticky vs. Non-stickySticky traps generally captured more moths than nonsticky traps.[6]
Halyomorpha halys (Brown Marmorated Stink Bug)TRC PheromoneBig Funnel Trap (BFT)Most effective trap and pheromone combination.[7]
Halyomorpha halys (Brown Marmorated Stink Bug)SMC PheromoneMcPhail Trap (MPT)Least effective trap and pheromone combination.[7]
Cacao Pod BorerNew synthetic blendDelta trapTraps placed 0.5 m above the canopy captured significantly more males.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results across different studies. Below are methodologies for common bioassays used in the evaluation of pheromone blends.

Olfactometer Bioassay Protocol

Olfactometers are instrumental in studying the behavioral responses of insects to chemical stimuli under controlled laboratory conditions.[4][8]

Objective: To determine the preference of an insect for a specific pheromone blend compared to a control or another blend.

Materials:

  • Y-tube or four-arm olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Humidifier (e.g., gas washing bottle with distilled water)

  • Charcoal filter

  • Odor sources (pheromone blends and control solvent)

  • Test insects (of a specific age, sex, and mating status)

  • Release chamber

Procedure:

  • Setup: Assemble the olfactometer, connecting the arms to the air source through the flow meters, humidifier, and charcoal filter to ensure a clean, controlled airflow.

  • Airflow: Set a constant and equal airflow to all arms of the olfactometer.

  • Odor Application: Apply the pheromone blend(s) and control solvent to a filter paper or another appropriate substrate and place them in the designated odor source chambers connected to the olfactometer arms.

  • Acclimatization: Allow the test insects to acclimate to the experimental conditions for a specified period before the bioassay.

  • Insect Release: Introduce a single insect into the release chamber at the base of the olfactometer.

  • Observation: Record the insect's first choice of arm and/or the time spent in each arm over a defined period.

  • Replication: Repeat the experiment with a new insect for each replicate. To avoid positional bias, rotate the arms of the olfactometer between replicates.

  • Data Analysis: Analyze the choice data using a Chi-squared test or a G-test. Analyze the time-spent data using appropriate parametric or non-parametric tests (e.g., t-test, ANOVA, Mann-Whitney U test).

Wind Tunnel Bioassay Protocol

Wind tunnels provide a more realistic simulation of an insect's natural environment for studying long-range attraction to pheromones.[5][9][10][11][12]

Objective: To evaluate the upwind flight response and source-locating ability of an insect to a pheromone plume.

Materials:

  • Wind tunnel with a flight section

  • Fan for generating laminar airflow

  • System for controlling wind speed, temperature, and humidity

  • Odor source dispenser (e.g., filter paper, rubber septum)

  • Release platform or cage for test insects

  • Video recording equipment

  • Red light source (for nocturnal insects)

Procedure:

  • Setup: Place the odor source at the upwind end of the flight section. Set the desired environmental conditions (wind speed, temperature, humidity).

  • Acclimatization: Place the test insects in a release cage and allow them to acclimate to the wind tunnel conditions.

  • Pheromone Plume Generation: Introduce the pheromone source to generate a stable plume.

  • Insect Release: Release the insects from the downwind platform.

  • Behavioral Observation: Record a sequence of behaviors, which may include:

    • Take-off: The initiation of flight.

    • Upwind flight: Oriented flight towards the pheromone source.

    • Casting/Zig-zagging: Transverse movements across the wind line to locate the plume.

    • Source contact: Landing on or near the pheromone source.

  • Replication: Use a new insect for each replicate and clean the wind tunnel between trials to avoid chemical contamination.

  • Data Analysis: Analyze the frequency of each behavioral event using Chi-squared tests or logistic regression. Analyze flight parameters (e.g., track angle, ground speed) from video recordings.

Visualization of Pheromone Signaling and Experimental Workflow

Understanding the underlying biological pathways and the experimental process is essential for interpreting behavioral data. The following diagrams, generated using the DOT language, visualize a generalized insect pheromone signaling pathway and a typical experimental workflow.

PheromoneSignalingPathway cluster_sensillum Antennal Sensillum cluster_brain Antennal Lobe (Brain) Pheromone Pheromone Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) PBP->OR Transport & Delivery Orco Co-receptor (Orco) OR->Orco Forms Complex IonChannel Ion Channel Activation Orco->IonChannel Opens ORN Olfactory Receptor Neuron (ORN) ActionPotential Action Potential ORN->ActionPotential Generates IonChannel->ORN Depolarization Glomerulus Glomerulus ActionPotential->Glomerulus Signal Transmission ProjectionNeuron Projection Neuron Glomerulus->ProjectionNeuron Synaptic Transmission HigherBrain Higher Brain Centers ProjectionNeuron->HigherBrain Information Processing BehavioralResponse Behavioral Response HigherBrain->BehavioralResponse Initiates

Caption: Generalized insect pheromone signal transduction pathway.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis PheromonePrep Pheromone Blend Preparation InsectRelease Insect Release PheromonePrep->InsectRelease InsectRearing Insect Rearing & Acclimatization InsectRearing->InsectRelease ApparatusSetup Bioassay Apparatus Setup & Calibration ApparatusSetup->InsectRelease DataCollection Behavioral Data Collection InsectRelease->DataCollection DataProcessing Data Processing & Tabulation DataCollection->DataProcessing StatAnalysis Statistical Analysis DataProcessing->StatAnalysis Interpretation Interpretation of Results StatAnalysis->Interpretation

Caption: A typical experimental workflow for pheromone bioassays.

References

Isotopic Labeling Confirms Fatty Acid Biosynthesis Pathway for Dimethylalkanes

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to isotopic labeling studies of branched-alkane insect pheromones, providing experimental evidence for the proposed biosynthesis of 2,5-dimethyltridecane.

For Researchers, Scientists, and Drug Development Professionals.

Comparative Analysis of Isotopic Labeling Studies

The following table summarizes the key findings from isotopic labeling studies on dimethylalkane insect pheromones. These studies provide strong evidence for the incorporation of acetate and propionate units in the biosynthesis of the carbon backbone.

Target Pheromone Insect Species Labeled Precursor(s) Key Findings & Isotopic Incorporation Reference
4,8-DimethyldecanalTribolium castaneum (Red flour beetle)[1-¹³C]acetate, [1-¹³C]propionate, Deuterium-labeled precursors (C5D, C10D, C12D)High incorporation of both [1-¹³C]acetate and [1-¹³C]propionate confirmed a fatty acid biosynthetic origin. Incorporation of deuterated precursors supported a biosynthetic sequence of Acetate-Propionate-Acetate-Propionate-Acetate.[1][2]
Methyl-branched hydrocarbons (general)Blattella germanica (German cockroach)[1-¹⁴C]propionate[1-¹⁴C]propionate was selectively incorporated into methyl-branched hydrocarbons, demonstrating its role as a precursor for the methyl branches.[3]

Experimental Protocols

The methodologies employed in isotopic labeling studies are critical for accurately tracing biosynthetic pathways. Below are detailed protocols based on the successful investigation of dimethylalkane pheromone biosynthesis.

Protocol 1: Stable Isotope Labeling and Analysis of 4,8-Dimethyldecanal in Tribolium castaneum

This protocol is adapted from the study of the biosynthesis of the aggregation pheromone in the red flour beetle.[1][2]

1. Preparation of Labeled Diets:

  • Isotopically labeled precursors, [1-¹³C]acetate and [1-¹³C]propionate, are individually mixed with whole wheat flour.

  • For deuterium labeling experiments, deuterated precursors such as 2-methylbutanoate (C5D), 2,6-dimethyloctanoate (C10D), and 4,8-dimethyldecanoate (C12D) are similarly incorporated into the flour.

  • Control diets are prepared with unlabeled precursors.

2. Insect Rearing and Pheromone Collection:

  • Male red flour beetles are fed the labeled or control diets.

  • Volatiles, including the pheromone 4,8-dimethyldecanal, are collected from the beetles by aeration. The air is passed through a solid-phase microextraction (SPME) fiber or a sorbent trap to capture the volatile compounds.

3. Sample Analysis:

  • The collected volatiles are analyzed by gas chromatography-mass spectrometry (GC-MS).

  • The mass spectra of the pheromone from beetles fed labeled diets are compared to those from the control group.

  • An increase in the mass-to-charge ratio (m/z) of the molecular ion or characteristic fragment ions of the pheromone indicates the incorporation of the ¹³C or deuterium labels.

Protocol 2: Radiolabeling of Cuticular Hydrocarbons in Blattella germanica

This protocol is based on studies investigating hydrocarbon biosynthesis in the German cockroach.[3]

1. Administration of Radiolabeled Precursor:

  • Adult female German cockroaches are injected with a solution of [1-¹⁴C]propionate in a suitable solvent (e.g., insect saline).

2. Incubation and Extraction:

  • The insects are incubated for a specific period to allow for the metabolism and incorporation of the radiolabeled precursor into cuticular hydrocarbons.

  • The cuticular hydrocarbons are extracted by immersing the insects in a non-polar solvent such as hexane for a short duration.

3. Analysis of Radiolabel Incorporation:

  • The hexane extract is concentrated and analyzed by radio-gas chromatography (Radio-GC) or by separating the hydrocarbon fraction by thin-layer chromatography (TLC) followed by scintillation counting.

  • The detection of radioactivity in the methyl-branched hydrocarbon fraction confirms the incorporation of the ¹⁴C label from propionate.

Proposed Biosynthetic Pathway of this compound

Based on the analogous studies, the biosynthesis of this compound is proposed to initiate with a methyl-branched fatty acyl-CoA. The carbon backbone is assembled through the iterative addition of acetate and propionate units. The methyl branches at positions 2 and 5 are likely derived from the incorporation of propionate units in place of acetate during the fatty acid synthesis. The final hydrocarbon is likely formed via decarboxylation of the corresponding fatty acid precursor.

Logical Workflow for the Biosynthesis of this compound

cluster_0 Precursor Pool cluster_1 Fatty Acid Synthesis cluster_2 Final Product Formation Acetate Acetate units FAS Fatty Acid Synthase (FAS) Acetate->FAS Propionate Propionate units Propionate->FAS Elongation Chain Elongation FAS->Elongation Methylation Propionate Incorporation (Methyl branching) Elongation->Methylation Substitution of Acetate with Propionate Precursor_acid Branched Fatty Acid Precursor Methylation->Precursor_acid Decarboxylation Decarboxylation Precursor_acid->Decarboxylation Pheromone This compound Decarboxylation->Pheromone

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isotopic Labeling Study

To definitively confirm the biosynthetic pathway of this compound, a dedicated isotopic labeling study would be required. The following workflow outlines the key steps for such an investigation.

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis & Confirmation Labeled_Precursors Synthesize/Acquire Labeled Precursors (e.g., ¹³C-Acetate, ¹³C-Propionate) Administration Administer Labeled Precursors (e.g., via diet) Labeled_Precursors->Administration Insect_Colony Establish Insect Colony Insect_Colony->Administration Incubation Incubation Period Administration->Incubation Extraction Extract Pheromones Incubation->Extraction GCMS GC-MS Analysis Extraction->GCMS Data_Analysis Compare Mass Spectra (Labeled vs. Unlabeled) GCMS->Data_Analysis Confirmation Confirm Isotope Incorporation Data_Analysis->Confirmation

Caption: Experimental workflow for an isotopic labeling study.

References

A Researcher's Guide to Inter-laboratory Pheromone Identification: Methods and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and quantification of pheromones—chemical signals that trigger social responses within a species—are fundamental to fields ranging from chemical ecology to pest management and drug development. However, the inherent challenges of working with these often volatile compounds, present at minute concentrations in complex biological matrices, can lead to variability in results between laboratories.[1][2] This guide provides a comparative overview of the primary analytical techniques used for pheromone identification, outlines standardized experimental protocols, and discusses the importance of inter-laboratory validation for ensuring data reproducibility.

Quantitative Comparison of Key Analytical Techniques

The two most powerful and commonly employed techniques in modern pheromone analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] While both offer high sensitivity and specificity, their applicability depends on the physicochemical properties of the target analytes.

Analytical TechniqueTypical Analytes & Volatility RequirementSensitivity (Detection Limits)Sample DerivatizationKey Advantages & Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile to semi-volatile compounds (e.g., aldehydes, alcohols, acetates).[3][5][6]LOD/LOQ: Can reach parts-per-million (ppm) levels (e.g., 80-97 ppm for some pheromones).[7]Often required for non-volatile metabolites to increase volatility and thermal stability.[6]Advantages: Excellent separation for complex volatile mixtures; extensive compound libraries for identification; can be coupled with Electroantennographic Detection (GC-EAD) to pinpoint biologically active compounds.[3][8] Disadvantages: Not suitable for non-volatile or thermally labile compounds.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Non-volatile or thermally sensitive compounds (e.g., larger, more hydrophobic molecules, hydroxylated fatty acids).[4][6]LOD: High sensitivity, can be one to three orders of magnitude lower than GC-MS/MS, reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[9]Sample preparation is comparatively simpler; derivatization is generally not needed.[6]Advantages: Broader applicability for diverse metabolites; high sensitivity and specificity; allows for concurrent analysis of pheromones, lipids, and other metabolites from a single sample.[4][10][11] Disadvantages: Separation of complex mixtures may not be as high-resolution as GC for certain volatile classes.

Experimental Protocols for Pheromone Identification

Standardizing methodologies is crucial for improving the reproducibility of pheromone identification across different laboratories.[12][13] Below are generalized protocols for sample collection and analysis.

Protocol 1: Pheromone Sample Collection

The method of collection is critical and can significantly influence the detected pheromone profile. The choice between methods depends on whether the goal is to analyze the stored contents of the pheromone gland or the naturally emitted volatile blend.

A. Volatile Collection using Solid Phase Microextraction (SPME): This technique is highly effective for collecting airborne pheromones from calling organisms without harming them, providing a more accurate representation of the emitted signal.[1][14]

  • Fiber Selection: Choose an SPME fiber with a coating appropriate for the target analytes' polarity and volatility.

  • Sample Exposure: Place the calling organism(s) in a clean, enclosed glass chamber.

  • Adsorption: Insert the SPME fiber into the chamber, positioning it near the pheromone source (e.g., the gland opening). Expose the fiber for a predetermined period (e.g., 30-60 minutes) to adsorb the emitted volatiles.[14]

  • Analysis: Immediately after collection, transfer the fiber to the injection port of the GC-MS for thermal desorption and analysis.

B. Glandular Extraction: This method analyzes the total pheromone content within the gland.

  • Gland Dissection: Carefully dissect the pheromone-producing gland from the organism.

  • Solvent Extraction: Submerge the gland (or multiple glands) in a small volume (e.g., 10-20 µL) of a high-purity solvent like hexane.[14]

  • Incubation: Allow the extraction to proceed for a set period (e.g., 30 minutes to 24 hours).

  • Concentration & Analysis: The resulting extract can be carefully concentrated if necessary and then injected into a GC-MS or LC-MS system for analysis.

Protocol 2: A Generalized Analytical Workflow

The following workflow outlines the key steps from sample analysis to final identification.

  • Chromatographic Separation:

    • For GC-MS: The sample is injected into the GC, where compounds are separated based on their volatility and interaction with the stationary phase of the capillary column.[6]

    • For LC-MS/MS: The sample is injected into the LC, where compounds are separated based on their partitioning between the mobile and stationary phases (e.g., using a reverse-phase column).[4][6]

  • Mass Spectrometry Analysis:

    • As compounds elute from the chromatography column, they enter the mass spectrometer.

    • Ionization: Molecules are ionized (e.g., via Electron Ionization in GC-MS or Electrospray Ionization in LC-MS).[6]

    • Mass Analysis: The ions are separated based on their mass-to-charge ratio, generating a mass spectrum for each compound.

  • Data Processing and Identification:

    • The resulting spectra are compared against spectral libraries (e.g., NIST for GC-MS) to find potential matches.

    • Retention times are compared with those of authentic chemical standards to confirm identity.

    • For novel compounds, further structural elucidation may require techniques like high-resolution mass spectrometry or NMR.[15]

  • Bioassay Validation (Optional but Recommended):

    • Identified compounds or synthetic blends are tested for biological activity using methods like electroantennography (EAG), wind tunnel assays, or field trapping experiments to confirm their function as pheromones.[8][16]

Visualizing Pheromone Signaling and Identification Workflows

Diagrams are essential for illustrating the complex biological pathways and experimental processes involved in pheromone research.

PheromoneSignaling cluster_extracellular Extracellular cluster_cell Cell Interior Pheromone Pheromone Receptor GPCR (e.g., Ste2p) Pheromone->Receptor G_Protein G-Protein Receptor->G_Protein activates MAPK_Cascade MAP Kinase Cascade (Ste20, Ste11, Ste7) G_Protein->MAPK_Cascade activates Fus3 MAPK (Fus3) MAPK_Cascade->Fus3 phosphorylates Transcription_Factors Transcription Factors (e.g., Ste12) Fus3->Transcription_Factors activates Response Cellular Response (Cell Cycle Arrest, Gene Expression) Transcription_Factors->Response induces

Yeast pheromone response pathway, a model for G-protein coupled signaling.

PheromoneWorkflow cluster_collection 1. Sample Collection cluster_analysis 2. Chemical Analysis cluster_validation 3. Identification & Validation Source Pheromone Source (e.g., Live Insect) SPME Volatile Collection (SPME) Source->SPME Extraction Gland Extraction (Solvent) Source->Extraction GCEAD GC-EAD (Screen for Activity) SPME->GCEAD Extraction->GCEAD LCMS LC-MS/MS (Non-Volatiles) Extraction->LCMS GCMS GC-MS (Volatiles) GCEAD->GCMS Guides Analysis Data Data Processing & Library Search GCMS->Data LCMS->Data ID Compound ID & Quantification Data->ID Bioassay Bioassay Confirmation (Field/Lab) ID->Bioassay Validation

Generalized experimental workflow for pheromone identification and validation.

References

A Comparative Analysis of Synthetic and Natural 2,5-Dimethyltridecane Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of synthetic and natural 2,5-Dimethyltridecane. While direct comparative studies are limited, this document synthesizes available information on the biological relevance of dimethyl-branched alkanes, potential experimental protocols for activity assessment, and methods for synthesis and analysis.

Introduction to this compound

This compound is a branched-chain alkane. While specific research on this compound is not extensive, the broader class of dimethyl-branched alkanes is recognized for its role in chemical communication among insects, often acting as pheromones that trigger specific behavioral responses. Understanding the comparative activity of synthetic versus naturally occurring this compound is crucial for applications in pest management, ecological studies, and the development of novel bioactive compounds.

Data on Biological Activity

Table 1: Biological Activity of Structurally Related Dimethyl-Branched Alkanes

CompoundOrganismBiological ActivityAssay Type
5,9-DimethylheptadecaneLeucoptera scitella (leaf miner moth)Sex pheromoneField trapping, Electroantennography (EAG)
5,11-DimethylpentacosaneGalleria mellonella (greater wax moth)Sex pheromone componentWind tunnel bioassay, Gas Chromatography-Electroantennographic Detection (GC-EAD)

Experimental Protocols

While specific protocols for this compound are not established, the following methodologies are standard for evaluating the biological activity of insect pheromones and can be adapted.

Electroantennography (EAG)

Objective: To measure the electrical response of an insect antenna to volatile compounds.

Methodology:

  • An antenna is excised from a live insect and mounted between two electrodes.

  • A continuous stream of humidified, clean air is passed over the antenna.

  • A puff of air containing the test compound (synthetic or natural this compound) is introduced into the airstream.

  • The change in the electrical potential of the antenna (the EAG response) is recorded.

  • The amplitude of the response is indicative of the compound's ability to stimulate the insect's olfactory receptor neurons.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify biologically active compounds in a complex mixture by coupling gas chromatography with electroantennography.

Methodology:

  • A natural extract or a synthetic mixture is injected into a gas chromatograph (GC).

  • The effluent from the GC column is split into two streams.

  • One stream is directed to the GC's detector (e.g., a flame ionization detector or mass spectrometer) to generate a chromatogram.

  • The other stream is passed over an insect antenna, and the EAG response is recorded simultaneously with the chromatogram.

  • Peaks in the chromatogram that elicit a corresponding EAG response are identified as biologically active.

Behavioral Assays (Wind Tunnel)

Objective: To observe and quantify the behavioral response of an insect to a chemical stimulus in a controlled environment.

Methodology:

  • A wind tunnel is used to create a laminar airflow.

  • The test compound is released from a point source at the upwind end of the tunnel, creating a plume.

  • Insects are released at the downwind end.

  • Behaviors such as upwind flight, casting, and landing at the source are recorded and analyzed.

  • The percentage of insects exhibiting a specific behavior is used to quantify the compound's attractiveness.

Synthesis and Analysis

Synthesis of this compound
Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound.

GC-MS Protocol Outline:

  • Sample Preparation: Natural extracts are typically subjected to cleanup procedures like solid-phase extraction (SPE) to remove interfering substances. Synthetic samples may be analyzed directly or after dilution.

  • GC Separation: A nonpolar capillary column is commonly used to separate the components of the sample based on their boiling points and interactions with the stationary phase.

  • MS Detection: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification by comparison to spectral libraries (e.g., NIST).

  • Quantification: For quantitative analysis, a calibration curve is generated using standards of known concentration.

Signaling Pathways

Insect pheromones, including branched alkanes, initiate a signaling cascade upon binding to specific olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons in the insect's antennae.

The binding of a pheromone molecule to an OR is thought to induce a conformational change in the receptor, leading to the opening of an ion channel. This results in the depolarization of the neuron's membrane and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain, where it is processed, ultimately leading to a specific behavioral response.

Below is a generalized diagram of an insect pheromone signaling pathway.

pheromone_signaling Pheromone Pheromone (this compound) OR Olfactory Receptor (OR) Pheromone->OR Binds to IonChannel Ion Channel Opening OR->IonChannel Activates Depolarization Neuronal Depolarization IonChannel->Depolarization Leads to Signal Signal to Antennal Lobe Depolarization->Signal Generates Behavior Behavioral Response Signal->Behavior Triggers

Safety Operating Guide

Proper Disposal of 2,5-Dimethyltridecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2,5-Dimethyltridecane, a long-chain branched alkane. Adherence to these protocols is essential to ensure a safe laboratory environment and compliance with regulatory standards.

I. Understanding the Hazard Profile

Key Safety Considerations:

  • Flammability: Assumed to be a combustible liquid. Keep away from ignition sources.

  • Irritant: Potential for skin and eye irritation.

  • Environmental Hazard: Insoluble in water and may persist in the environment. Improper disposal can contaminate soil and waterways.

II. Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for selecting appropriate storage and disposal containers.

PropertyValueReference
Molecular FormulaC₁₅H₃₂[1]
Molecular Weight212.41 g/mol [1]
AppearanceAssumed to be a colorless liquid
Solubility in WaterInsoluble

III. Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the following personal protective equipment to minimize exposure:

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A standard laboratory coat should be worn. Ensure skin is not exposed.

  • Respiratory Protection: If handling large quantities or in a poorly ventilated area, a NIOSH/MSHA-approved respirator may be necessary.

IV. Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][3]

Step 1: Waste Collection

  • Container: Use a designated and compatible hazardous waste container. Plastic containers are generally preferred for storing chemical waste.[4] The original container, if in good condition, can also be used.[5]

  • Segregation: Do not mix this compound with other waste types, especially incompatible materials such as strong oxidizing agents.[6][7] Collect aqueous and organic solvent wastes separately.[8]

Step 2: Labeling

  • Clear Identification: The waste container must be clearly labeled as "Hazardous Waste" and with the full chemical name: "this compound".

  • Hazard Communication: The label should also indicate the associated hazards (e.g., "Combustible," "Irritant").

Step 3: Storage

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4][5]

  • Secondary Containment: Place the container in a secondary containment bin to prevent spills.

  • Ventilation: The storage area should be well-ventilated.

  • Closure: Keep the waste container securely capped at all times, except when adding waste.[2][5]

Step 4: Final Disposal

  • Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed environmental management company. All hazardous wastes must be disposed of through an approved hazardous waste collection program.[2]

  • Documentation: Maintain a record of the waste generated and its disposal, in accordance with institutional and regulatory requirements.

V. Emergency Procedures

In the event of a spill or exposure:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large, contact your institution's Environmental Health and Safety (EHS) department immediately.

    • For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the liquid.

    • Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.

  • Skin Contact: Wash the affected area thoroughly with soap and water.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[6]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

VI. Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B Dispense waste into a designated, compatible, and sealed container. A->B Start C Label container clearly: 'Hazardous Waste' 'this compound' B->C D Store in a designated Satellite Accumulation Area (SAA) with secondary containment. C->D E Arrange for pickup by a licensed hazardous waste disposal service. D->E Container Full or Per Policy F Document waste disposal according to institutional and regulatory guidelines. E->F

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2,5-Dimethyltridecane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides essential procedural guidance for the safe use of 2,5-Dimethyltridecane, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.

Hazard Assessment and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene glovesProvides resistance to aliphatic hydrocarbons.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes.
Skin and Body Protection Standard laboratory coatPrevents minor skin contact.
Respiratory Protection Generally not required under normal conditions of use in a well-ventilated area.This compound has a high boiling point and low volatility at room temperature.
An air-purifying respirator with an organic vapor cartridge may be necessary if aerosols are generated, the substance is heated, or work is performed in a poorly ventilated area.To prevent inhalation of vapors or mists.

Operational and Disposal Plans

Proper handling and disposal are critical to laboratory safety and environmental responsibility. The following protocols outline the recommended procedures for working with this compound.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

prep Preparation handling Handling & Use prep->handling Chemical Transfer decon Decontamination handling->decon Post-Experiment storage Storage handling->storage Unused Chemical disposal Waste Disposal decon->disposal Contaminated Materials cluster_hazards Potential Hazards cluster_controls Control Measures skin_irritation Skin Irritation gloves Chemical Resistant Gloves skin_irritation->gloves lab_coat Lab Coat skin_irritation->lab_coat disposal_proc Proper Waste Disposal skin_irritation->disposal_proc aspiration Aspiration Hazard fume_hood Fume Hood / Ventilation aspiration->fume_hood aspiration->disposal_proc flammability Combustibility flammability->fume_hood no_flames Avoid Ignition Sources flammability->no_flames flammability->disposal_proc goggles Safety Goggles

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.